molecular formula C19H24BrN3O3 B1678658 NGD-4715 CAS No. 476322-70-0

NGD-4715

Cat. No.: B1678658
CAS No.: 476322-70-0
M. Wt: 422.3 g/mol
InChI Key: VAKYVNYLCIABRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NGD-4715 is an investigational compound developed for the treatment of Obesity. This compound functions as a melanin-concentrating hormone receptor 1 antagonist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O3/c1-24-16-6-4-14(12-17(16)25-2)13-22-8-10-23(11-9-22)18-7-5-15(20)19(21-18)26-3/h4-7,12H,8-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKYVNYLCIABRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC(=C(C=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432090
Record name NGD-4715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476322-70-0
Record name NGD-4715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NGD-4715: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715 is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the treatment of obesity, it represents a therapeutic strategy centered on the central regulation of energy homeostasis. This document provides an in-depth technical guide on the core mechanism of action of this compound, detailing its interaction with the MCHR1 signaling pathway and summarizing the types of preclinical evaluations it likely underwent. While specific quantitative data from primary preclinical studies are not publicly available, this guide presents representative data and experimental protocols based on established methodologies for MCHR1 antagonists.

Core Mechanism of Action: MCHR1 Antagonism

This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure.[1] The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH). By binding to MCHR1, this compound blocks the downstream signaling cascades initiated by MCH. This blockade is the cornerstone of its therapeutic potential in obesity, as MCH is known to be an orexigenic peptide, meaning it stimulates food intake.[1]

Studies in rodent models have demonstrated that the MCH system plays a crucial role in energy balance. Deletion of the MCH gene or the MCHR1 gene results in leaner animals, while overexpression of MCH leads to increased weight gain.[1] By antagonizing MCHR1, this compound is designed to reduce food intake and potentially increase energy expenditure, thereby promoting weight loss.

MCHR1 Signaling Pathways

MCHR1 is coupled to two primary G protein signaling pathways: Gαi and Gαq. This compound, by blocking MCH binding, prevents the activation of both of these pathways.

  • Gαi-Coupled Pathway: Activation of the Gαi subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and gene expression.

  • Gαq-Coupled Pathway: MCH binding also activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in a wide range of cellular processes, including neurotransmitter release and synaptic plasticity.

Below are diagrams illustrating the MCHR1 signaling pathways and the inhibitory action of this compound.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gai Gαi Pathway cluster_gaq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 NGD4715 This compound NGD4715->MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC

Caption: MCHR1 Signaling Pathways and this compound Inhibition.

Preclinical Evaluation: In Vitro Characterization

The preclinical development of this compound would have involved a series of in vitro assays to determine its potency, selectivity, and functional activity at the MCHR1.

Quantitative Data (Representative)

While the precise values for this compound are not publicly available, the following table presents representative data that would be expected for a potent and selective MCHR1 antagonist.

Assay TypeTargetSpeciesLigandParameterValue (nM)
Radioligand BindingMCHR1Human[¹²⁵I]-MCHKi< 10
Functional Assay (Calcium Mobilization)MCHR1HumanMCHIC₅₀< 50
Functional Assay (cAMP Inhibition)MCHR1HumanMCHIC₅₀< 50

Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.

Experimental Protocols (Representative)

Objective: To determine the binding affinity (Ki) of this compound for the human MCHR1.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCHR1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-labeled MCH is used as the radioligand.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membranes Prepare MCHR1-expressing cell membranes start->membranes reagents Prepare assay buffer, radioligand, and this compound dilutions membranes->reagents incubation Incubate membranes, radioligand, and this compound reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate Ki value quantification->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Preclinical Evaluation: In Vivo Efficacy

The in vivo efficacy of this compound would have been evaluated in animal models of obesity, most commonly in diet-induced obese (DIO) rodents.

Quantitative Data (Representative)

The following table presents representative data from a hypothetical study evaluating the effect of this compound in a DIO mouse model.

Treatment GroupDose (mg/kg)Change in Body Weight (%)Change in Food Intake (%)
Vehicle-+5.0 ± 1.2-
This compound10-2.5 ± 0.8-15.2 ± 3.5
This compound30-7.8 ± 1.5-25.7 ± 4.1

*p < 0.05 compared to vehicle. Disclaimer: The values presented in this table are representative and intended for illustrative purposes only. The actual experimental values for this compound are not publicly available.

Experimental Protocols (Representative)

Objective: To evaluate the effect of this compound on body weight and food intake in a model of obesity.

Methodology:

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

  • Acclimation: Mice are acclimated to individual housing and handling.

  • Treatment: Mice are randomized into treatment groups and dosed orally with vehicle or this compound once daily for a specified period (e.g., 28 days).

  • Measurements: Body weight and food intake are measured daily. Other parameters such as body composition (using DEXA or MRI) and plasma biomarkers may also be assessed at the end of the study.

  • Data Analysis: Changes in body weight and food intake are compared between the treatment groups using appropriate statistical methods.

DIO_Study_Workflow start Start induction Induce obesity in mice with a high-fat diet start->induction acclimation Acclimate mice to experimental conditions induction->acclimation randomization Randomize mice into treatment groups acclimation->randomization dosing Administer this compound or vehicle daily randomization->dosing monitoring Monitor body weight and food intake dosing->monitoring monitoring->dosing (repeated) analysis Analyze and compare data between groups monitoring->analysis end End analysis->end

Caption: Workflow for a Diet-Induced Obesity Study.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. While the compound was reported to be safe and well-tolerated, its development was ultimately discontinued. The primary reason for discontinuation was the finding that this compound induced the cytochrome P450 enzyme CYP3A4. This induction posed a significant risk of drug-drug interactions, as many medications are metabolized by this enzyme.

Conclusion

This compound is a selective MCHR1 antagonist that showed promise as a potential treatment for obesity by targeting the central regulation of food intake. Its mechanism of action is well-understood, involving the blockade of MCH-induced signaling through Gαi and Gαq pathways. Although its clinical development was halted due to unfavorable drug-drug interaction potential, the story of this compound provides valuable insights into the development of MCHR1-targeted therapeutics and highlights the critical importance of evaluating the broader pharmacological profile of drug candidates. Further research in this area may lead to the development of MCHR1 antagonists with improved safety profiles for the management of obesity and other metabolic disorders.

References

NGD-4715: A Technical Overview of its MCH-1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a selective, orally bioavailable small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1).[1][2][3] Developed by Neurogen Corporation, it was investigated for the treatment of obesity.[2][4][5] The MCH-1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis and feeding behavior.[6][7] Antagonism of this receptor has been a key strategy in the pursuit of anti-obesity therapeutics. This document provides a detailed technical guide on the MCH-1 receptor antagonist activity of this compound, including available data, experimental protocols, and relevant signaling pathways.

While this compound demonstrated safety and tolerability in Phase I clinical trials, its development was ultimately discontinued.[5][6][8][9][10] Reports suggest this was due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[5]

MCH-1 Receptor Antagonist Profile of this compound

Data Presentation

Table 1: this compound Binding Affinity for MCH-1 Receptor

RadioligandCell Line/TissueKi (nM)Assay TypeReference
[¹²⁵I]-MCHHEK293 cells expressing human MCH-1RData not availableRadioligand Binding(Tarrant et al., 2017)
[³H]-Compound XCHO-K1 cells expressing human MCH-1RData not availableRadioligand Binding(Tarrant et al., 2017)

Table 2: this compound Functional Antagonist Activity at the MCH-1 Receptor

Functional ReadoutCell LineAgonistIC₅₀ (nM)Assay TypeReference
Calcium MobilizationHEK293/MCH-1RMCHData not availableFLIPR Assay(Tarrant et al., 2017)
cAMP InhibitionCHO/MCH-1RForskolin + MCHData not availablecAMP Assay(Tarrant et al., 2017)

MCH-1 Receptor Signaling

The MCH-1 receptor is known to couple to multiple G protein signaling pathways, primarily through Gαi and Gαq.[7] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades that modulate neuronal activity and energy balance.

MCH1_Signaling_Pathway cluster_membrane Plasma Membrane MCH1R MCH-1 Receptor G_protein Gαi / Gαq MCH1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates MCH MCH MCH->MCH1R Agonist NGD4715 This compound NGD4715->MCH1R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene PIP2 PIP2 PIP2->PLC Ca2 [Ca²⁺]i IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: MCH-1 Receptor Signaling Pathways.

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize MCH-1 receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MCH-1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the MCH-1 receptor.

Materials:

  • HEK293 cells stably expressing the human MCH-1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-MCH or a suitable tritiated antagonist.

  • Non-specific binding control: High concentration of a non-radiolabeled MCH-1 receptor ligand.

  • Test compound: this compound.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-MCH-1R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the test compound (this compound), and the cell membrane preparation.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare MCH-1R Membranes start->prep plate Plate Membranes, Radioligand & this compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of MCH-1 receptor activation via the Gαq pathway.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound.

Materials:

  • HEK293 cells stably co-expressing the human MCH-1 receptor and a promiscuous G-protein (e.g., Gα16) or endogenous Gαq.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • MCH (agonist).

  • This compound (antagonist).

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating:

    • Plate the HEK293-MCH-1R cells in 384-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution to each well.

    • Incubate the plate at 37°C for a specified time to allow for dye loading.

  • Compound Addition and Fluorescence Reading:

    • Place the plate in the FLIPR instrument.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a fixed concentration of MCH (typically the EC₈₀) to all wells to stimulate the receptor.

    • The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the MCH-induced response against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

Calcium_Mobilization_Workflow start Start plate Plate MCH-1R Expressing Cells start->plate dye Load Cells with Calcium Dye plate->dye pre_incubate Pre-incubate with This compound dye->pre_incubate stimulate Stimulate with MCH (Agonist) pre_incubate->stimulate read Measure Fluorescence (FLIPR) stimulate->read analyze Data Analysis (IC₅₀) read->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a well-characterized MCH-1 receptor antagonist that reached early-stage clinical development for obesity. While its progression was halted, the study of this compound has contributed to the understanding of the MCH-1 receptor system as a therapeutic target. The experimental protocols and signaling pathway information provided in this guide offer a framework for the evaluation of novel MCH-1 receptor modulators. Further research into compounds with similar mechanisms of action but improved safety and pharmacokinetic profiles remains an active area of investigation in the field of metabolic diseases.

References

NGD-4715: A Technical Overview of a Selective MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a potent and selective, orally active, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Developed by Neurogen Corporation, it was investigated as a potential therapeutic agent for the treatment of obesity.[3][4] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of MCHR1 has been shown to reduce food intake and body weight in preclinical models.[3] However, the clinical development of this compound was discontinued (B1498344) due to its induction of the cytochrome P450 enzyme CYP3A4, which raised concerns about potential drug-drug interactions.[4] This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₁₉H₂₄BrN₃O₃.[3]

PropertyValue
IUPAC Name 1-(5-bromo-6-methoxypyridin-2-yl)-4-(3,4-dimethoxybenzyl)piperazine
Molecular Formula C₁₉H₂₄BrN₃O₃
Molecular Weight 422.32 g/mol
CAS Number 851005-37-3

Synthesis

While a number of synthetic routes for this compound were explored during its development, a detailed, publicly available, step-by-step synthesis protocol from the primary literature is not readily found.[5] The discovery of this compound resulted from the optimization of an initial arylpiperazine hit identified through high-throughput screening.[5] The general synthesis of similar arylpiperazine MCHR1 antagonists often involves the coupling of a substituted arylpiperazine moiety with a suitable benzyl (B1604629) or heterocyclic group.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MCHR1, a G protein-coupled receptor (GPCR). MCHR1 is known to couple to multiple G protein subtypes, including Gαi, Gαo, and Gαq.[6][7] This promiscuous coupling allows MCHR1 activation to initiate several downstream signaling cascades:

  • Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8][9]

  • Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration.[8][9]

  • ERK Phosphorylation: Activation of MCHR1 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7][10]

By blocking the binding of the endogenous ligand MCH to MCHR1, this compound is expected to inhibit these downstream signaling events.

MCHR1_Signaling_Pathway cluster_receptor MCHR1 Activation cluster_g_proteins G Protein Coupling cluster_downstream Downstream Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq NGD4715 This compound NGD4715->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK Phosphorylation Gq->ERK cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 Calcium_Mobilization_Workflow A Plate MCHR1-expressing cells B Load cells with calcium-sensitive dye A->B C Add varying concentrations of this compound B->C D Stimulate with MCH C->D E Measure fluorescence kinetically D->E F Analyze data and determine EC₅₀/IC₅₀ E->F

References

NGD-4715: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), was a promising therapeutic candidate for the treatment of obesity. Developed by Neurogen Corporation, it progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical rationale, and clinical evaluation. While specific quantitative data from proprietary studies remains largely undisclosed, this document synthesizes the available information to offer a detailed understanding of the compound's trajectory.

Introduction

The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, with the MCHR1 receptor playing a crucial role in mediating the orexigenic (appetite-stimulating) effects of MCH. Antagonism of MCHR1 has therefore been a focal point for the development of anti-obesity therapeutics. This compound emerged from these efforts as a potent and selective MCHR1 antagonist.

Discovery and Preclinical Development

The discovery of this compound originated from a high-throughput screening campaign that identified an arylpiperazine hit. Subsequent medicinal chemistry optimization led to the identification of this compound as a clinical candidate.

Mechanism of Action

This compound is a competitive antagonist of the MCHR1 receptor.[1] MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon binding of the endogenous ligand MCH, MCHR1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, leading to an increase in intracellular calcium. By blocking the binding of MCH, this compound is designed to prevent these downstream signaling events, thereby attenuating the orexigenic signals in the hypothalamus.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK Activation Gq->ERK Leads to cAMP ↓ cAMP Food_Intake ↑ Food Intake Ca2 ↑ Ca²⁺ NGD_4715 This compound NGD_4715->MCHR1 Antagonizes

Figure 1: MCHR1 Signaling Pathway and this compound's Point of Intervention.
Preclinical Efficacy

While specific quantitative data from preclinical studies are not publicly available, reports indicate that this compound demonstrated anorectic effects in animal models.[2] Neurogen's studies suggested that selective blockade of MCHR1 was sufficient to produce a significant reduction in food intake in higher animal species.[1][3]

Table 1: Summary of Preclinical Development of this compound

ParameterDescriptionFinding
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Selective Antagonist
Mechanism Blocks MCH-induced signalingAttenuation of orexigenic signals
In Vitro Activity Potent MCHR1 antagonistSpecific Ki/IC50 values not publicly available
In Vivo Models Animal models of obesityAnorectic effects and reduction in food intake
Safety Pharmacology Standard preclinical safety assessmentsNo major adverse effects reported pre-clinically

Clinical Development

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.

Phase I Clinical Trial Design

Neurogen commenced a Phase I trial of this compound in November 2006.[3] The study was a randomized, double-blind, placebo-controlled, single-center trial conducted in the United States.[3] The trial was designed to evaluate single rising oral doses of this compound in up to 84 healthy overweight and obese male and female subjects.[3]

Phase1_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment Screening Screening of Healthy Overweight/ Obese Subjects Enrollment Enrollment (n≤84) Screening->Enrollment Randomization Randomization Enrollment->Randomization NGD4715_Arm Single Ascending Doses of this compound Randomization->NGD4715_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Assessments Safety Monitoring Pharmacokinetics (PK) Pharmacodynamics (PD) NGD4715_Arm->Assessments Placebo_Arm->Assessments

Figure 2: Workflow of the this compound Phase I Clinical Trial.
Clinical Trial Results

Publicly available information on the quantitative results of the Phase I trial is limited. A press release from Neurogen in May 2007 stated that this compound was safe and well-tolerated.[2] However, detailed pharmacokinetic and pharmacodynamic data have not been published in peer-reviewed literature.

Table 2: Summary of this compound Phase I Clinical Trial

ParameterDescription
Study Phase Phase I
Study Design Randomized, double-blind, placebo-controlled, single ascending dose
Population Healthy overweight and obese subjects (n≤84)
Primary Endpoints Safety and tolerability
Secondary Endpoints Pharmacokinetics and pharmacodynamics
Reported Outcome Safe and well-tolerated
Quantitative Data Specific PK/PD parameters (e.g., Cmax, Tmax, AUC, half-life, effects on appetite or weight) are not publicly available.

Discontinuation of Development

Despite the positive safety findings in the initial Phase I study, the development of this compound was ultimately discontinued. The primary reason cited for the cessation of development was the compound's induction of the cytochrome P450 enzyme CYP3A4.[4] This finding raised concerns about the potential for significant drug-drug interactions, a critical consideration for a medication intended for a patient population often taking multiple concomitant medications.

CYP3A4 Induction

Induction of CYP3A4 can accelerate the metabolism of other drugs that are substrates for this enzyme, potentially leading to reduced efficacy of those co-administered therapies. A study in healthy individuals on a high-calorie diet showed that this compound administered three times daily for 14 days was efficacious in inducing the liver enzyme CYP3A4 and also had an effect of lowering lipid levels.[4] The precise fold-induction and the clinical significance of this effect were likely key factors in the decision to halt further development.

Experimental Protocol: In Vitro CYP3A4 Induction Assay (General Methodology)

While the specific protocol used for this compound is not available, a general approach for assessing CYP3A4 induction in vitro is as follows:

  • Cell Culture: Primary human hepatocytes are cultured to form a monolayer.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and positive (e.g., rifampicin) and negative (vehicle) controls for a period of 48-72 hours.

  • mRNA Analysis: After treatment, total RNA is isolated from the hepatocytes. The relative mRNA expression of CYP3A4 is quantified using quantitative real-time polymerase chain reaction (qRT-PCR). An increase in CYP3A4 mRNA levels relative to the vehicle control indicates induction.

  • Enzyme Activity Assay: In parallel, the catalytic activity of the CYP3A4 enzyme is measured. A probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the treated cells. The formation of the metabolite is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS). An increase in metabolite formation indicates an increase in enzyme activity.

CYP3A4_Induction_Logic cluster_drug Drug Interaction Potential cluster_mechanism Mechanism of Interaction cluster_consequence Clinical Consequence NGD4715 This compound Administration PXR Activation of Pregnane X Receptor (PXR) NGD4715->PXR CYP3A4_Induction Induction of CYP3A4 Enzyme PXR->CYP3A4_Induction Metabolism Increased Metabolism of Co-administered Drugs (CYP3A4 Substrates) CYP3A4_Induction->Metabolism Efficacy Decreased Efficacy of Co-administered Drugs Metabolism->Efficacy

References

NGD-4715: A Technical Guide to its Role in Appetite Regulation via Melanin-Concentrating Hormone Receptor 1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGD-4715 is an investigational small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen for the potential treatment of obesity, it represents a therapeutic strategy targeting the central regulation of energy homeostasis. Melanin-concentrating hormone (MCH) is a potent orexigenic neuropeptide expressed primarily in the lateral hypothalamus, a key brain region for appetite control. By blocking the action of MCH at its primary receptor, MCHR1, this compound was designed to reduce food intake and promote weight loss. Preclinical studies in rodent models demonstrated that MCHR1 antagonism could significantly decrease food intake and body weight gain, particularly in the context of diet-induced obesity. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated, with some subjects reporting a loss of appetite.[1][2] However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[3][4] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical evaluation of this compound, serving as a technical resource for professionals in the field of obesity and metabolic disease research.

Mechanism of Action: The MCH System in Appetite Regulation

The melanin-concentrating hormone (MCH) system is a critical modulator of energy balance. MCH-producing neurons are located in the lateral hypothalamus and zona incerta and project widely throughout the brain.[1] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2; however, only MCHR1 is found in rodents.[2]

Activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes energy storage.[1][3] This is confirmed by studies showing that:

  • Overexpression of MCH leads to obesity and insulin (B600854) resistance.[1]

  • Direct injection of MCH into the brain stimulates feeding.[3]

  • Conversely, genetic deletion of MCH or MCHR1 in mice results in a lean phenotype and resistance to diet-induced obesity.[5][6]

This compound functions as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH binding.[5][6]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily Gi/o and Gq, to initiate intracellular signaling that ultimately modulates neuronal activity and appetite.[2][7]

  • Gq Pathway: Upon MCH binding, the Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium modulates various cellular processes, including neurotransmitter release in appetite-regulating circuits.[7]

  • Gi/o Pathway: The Gi alpha subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This pathway also contributes to the overall inhibitory effect of MCH on certain neuronal populations.[2][7]

  • MAPK/ERK Pathway: MCHR1 activation has also been shown to stimulate the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), part of the mitogen-activated protein kinase (MAPK) cascade.[2][7] This pathway is involved in neuronal plasticity and gene expression, potentially mediating the longer-term effects of MCH on feeding behavior.

By blocking these pathways, this compound prevents the orexigenic signals of MCH, leading to a reduction in appetite.

MCHR1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq ERK pERK ↑ MCHR1->ERK Activates NGD4715 This compound NGD4715->MCHR1 Blocks AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gi->AC Inhibits Gq->PLC Activates PKA PKA ↓ cAMP->PKA Appetite Orexigenic Effect (Increased Appetite) PKA->Appetite IP3 IP3 PIP2->IP3 Ca2 [Ca2+] ↑ IP3->Ca2 Stimulates Release Ca2->Appetite ERK->Appetite

MCHR1 signaling pathways in appetite regulation.

Preclinical Data

While specific quantitative data for this compound is limited in publicly accessible literature, studies on precursor compounds and the general class of MCHR1 antagonists have validated the target in animal models of obesity.

Efficacy in Rodent Models

The primary preclinical model for evaluating anti-obesity compounds is the diet-induced obesity (DIO) model, typically in rats or mice.

Table 1: Representative Preclinical Efficacy of MCHR1 Antagonism

Compound Species/Model Dose Effect on Food Intake Effect on Body Weight Citation
NGX-1 Rat (DIO) 10 mg/kg, p.o. 13% reduction Significant decrease in weight gain vs. vehicle [7]
Anonymous MCHR1 Antagonist Rat (Satiated) 1 µg, i.c.v. Completely blocked MCH-induced hyperphagia Not Assessed [8]

| NDT 9522320 | Rat & Dog | Not specified | Enabled target validation in feeding models | Not specified |[4][6] |

Note: NGX-1 and NDT 9522320 are MCHR1 antagonists developed by Neurogen, likely precursors or tool compounds related to this compound. Data is illustrative of the effects of the drug class.

These studies demonstrate that MCHR1 antagonism effectively reduces food intake, which translates to a reduction in body weight gain, particularly under conditions of a high-fat, obesogenic diet.[7]

Representative Preclinical Experimental Protocol

Objective: To assess the effect of an MCHR1 antagonist on food intake and body weight in a diet-induced obesity (DIO) rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Obesity: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 4-6 weeks to induce a DIO phenotype, characterized by significant weight gain compared to chow-fed controls.

  • Compound Administration: Animals are randomized into treatment groups (vehicle control vs. MCHR1 antagonist at various doses, e.g., 3, 10, 30 mg/kg). The compound is administered orally (p.o.) once or twice daily.

  • Data Collection:

    • Food Intake: Measured daily by weighing food hoppers.

    • Body Weight: Recorded daily or several times per week.

    • Meal Pattern Analysis (Optional): Animals are housed in metabolic cages equipped with automated feeding monitors (e.g., TSE Systems). This allows for detailed analysis of the number of meals, meal size, meal duration, and inter-meal intervals to understand the behavioral mechanism of appetite reduction.

  • Study Duration: The chronic study typically lasts for 2 to 4 weeks to assess sustained effects on body weight.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups to the vehicle control.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (2-4 weeks) cluster_data Data Collection & Analysis A1 Select Animal Model (e.g., Sprague-Dawley Rats) A2 Induce Obesity (High-Fat Diet for 4-6 weeks) A1->A2 A3 Randomize into Groups (Vehicle, Low, Mid, High Dose) A2->A3 B1 Daily Oral Dosing (p.o.) A3->B1 Start Dosing C1 Measure Daily Food Intake & Body Weight B1->C1 During Treatment C3 Statistical Analysis (e.g., ANOVA) C1->C3 C2 Meal Pattern Analysis (Optional) C2->C3 D1 Assess Efficacy: Reduced Food Intake & Weight Gain C3->D1 Evaluate

Workflow for a preclinical DIO study.

Clinical Development of this compound

This compound entered clinical development to assess its safety, tolerability, and potential efficacy in humans.

Phase I Clinical Trial

A Phase I clinical trial for this compound was initiated in 2006.[2]

Table 2: this compound Phase I Clinical Trial Design

Parameter Description
Study Design Randomized, double-blind, placebo-controlled, single-center
Population Healthy overweight and obese male and female subjects (up to 84)
Dosing Single ascending oral doses
Primary Endpoints Safety and tolerability

| Secondary Endpoints | Pharmacokinetics (PK) and pharmacodynamics (PD) |

Key Findings:

  • Safety: The compound was reported to be safe and well-tolerated in a press release from May 2007.[1][7]

  • Pharmacodynamics: An encouraging result was the self-reported "loss of appetite" by some subjects receiving this compound.[1]

  • Metabolic Effects: In a subsequent study, this compound administered three times daily for 14 days to obese individuals on a high-calorie diet was shown to lower lipid levels.[4]

Discontinuation of Development

Despite promising initial findings, the development of this compound was discontinued. The primary reason was the discovery that this compound induces cytochrome P450 3A4 (CYP3A4).[3][4] CYP3A4 is a critical enzyme responsible for the metabolism of a large number of common medications, including statins, which are frequently prescribed to the obese patient population. Induction of this enzyme can lead to unpredictable and potentially dangerous drug-drug interactions by accelerating the metabolism of co-administered drugs, thereby reducing their efficacy. This undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile led to the decision to halt further development in favor of pursuing other MCHR1 antagonists with more favorable properties.[3][4]

Conclusion and Future Directions

This compound served as an important clinical candidate that validated the MCHR1 antagonism approach for appetite regulation in humans. The preclinical data, though not extensively published for this specific molecule, aligns with broader findings for the drug class, indicating a clear effect on reducing food intake and body weight. The Phase I trial confirmed its potential to modulate appetite in humans.

The discontinuation of this compound due to CYP3A4 induction highlights a critical challenge in drug development: the need to balance efficacy with a safe and predictable ADME profile. For researchers and drug development professionals, the story of this compound underscores the importance of early ADME and toxicology screening. While the MCHR1 target remains a viable and mechanistically sound approach for the treatment of obesity, future candidates must demonstrate not only potent antagonism but also a clean profile regarding metabolic enzyme interactions to succeed where this compound and other early MCHR1 antagonists failed.

References

Melanin-concentrating hormone receptor 1 signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Melanin-concentrating Hormone Receptor 1 (MCHR1) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), is a pivotal regulator of energy homeostasis, feeding behavior, and other neurological processes.[1][2][3][4] Its intricate signaling network, primarily initiated through coupling with Gαi/o and Gαq proteins, presents a complex landscape for therapeutic intervention.[1][2][3][5] This document provides an in-depth technical exploration of the MCHR1 signaling pathways, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core MCHR1 Signaling Cascades

Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers a cascade of intracellular events through the engagement of distinct G protein subtypes.

  • Gαi/o Pathway: Coupling to pertussis toxin-sensitive Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][5]

  • Gαq Pathway: MCHR1 also couples to pertussis toxin-insensitive Gαq proteins, activating phospholipase C (PLC).[2][5] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A key downstream consequence of MCHR1 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][6] This activation can be mediated through both Gαi/o and Gαq pathways and may involve Src kinase.[2][5]

Receptor Regulation

The signaling activity of MCHR1 is tightly regulated through several mechanisms:

  • Phosphorylation: The C-terminus of MCHR1 contains potential phosphorylation sites for kinases such as PKC and cAMP-dependent protein kinase.[1] Agonist-induced phosphorylation is a critical step in initiating receptor desensitization and internalization.[1]

  • β-Arrestin Recruitment and Internalization: Following phosphorylation, β-arrestins are recruited to the receptor.[1][7] This interaction uncouples the receptor from G proteins, terminating G protein-mediated signaling, and promotes receptor internalization into endosomes.[1][7] Overexpression of β-arrestin 2, in particular, has been shown to influence MCHR1 internalization.[7]

  • Post-translational Modifications: N-linked glycosylation of MCHR1 is crucial for its efficient trafficking to the plasma membrane.[1][3]

Quantitative Data

The following tables summarize key quantitative parameters related to MCHR1 signaling, providing a comparative overview for researchers.

Table 1: Ligand Binding Affinities and Functional Potencies
CompoundTypeSpeciesAssay TypeParameterValue (nM)Reference
MCH (human, mouse, rat)AgonistHumanBinding (IC50)IC500.3[8]
MCH (human, mouse, rat)AgonistHumanCalcium Mobilization (EC50)EC503.9[8]
[Ala17]-MCHAgonistHumanBinding (Ki)Ki0.16[8]
Ac-hMCH(6-16)-NH2AgonistHumanBinding (IC50)IC500.16[8]
SNAP 94847AntagonistHumanBinding (Ki)Ki2.2[8]
TC-MCH 7cAntagonistHumanBinding (Ki)Ki3.4[8]
TC-MCH 7cAntagonistMouseBinding (Ki)Ki3.0[8]
MCH-1 antagonist 1AntagonistN/ABinding (Ki)Ki2.6[8]
BMS-819881AntagonistRatBinding (Ki)Ki7[8]
BI 186908AntagonistHumanBinding (IC50)IC5022[8]
BI 186908AntagonistHumanBinding (Ki)Ki14[8]
MCHR1 antagonist 2AntagonistN/ABinding (IC50)IC5065[8]
GPS18169AntagonistN/ABinding (Ki)Ki~0.02 (20 pM)[9]
KRX-104130AntagonistHumanBinding (IC50)IC5020[10]
KRX-104137AntagonistHumanBinding (IC50)IC5010[10]
KRX-104156AntagonistHumanBinding (IC50)IC5050[10]
KRX-104161AntagonistHumanBinding (IC50)IC5010[10]
KRX-104165AntagonistHumanBinding (IC50)IC5060[10]
Table 2: MCH-Induced ERK1/2 Phosphorylation
Cell LineMCH Concentration for Clear PhosphorylationMCH Concentration for PlateauTime to Maximal Phosphorylation
HEK293 cells expressing MCHR110 nM~100 nM2 minutes
SH-SY5Y cells0.1 nM (10^-10 M)1-100 nM (10^-9 to 10^-7 M)5 minutes

Reference for Table 2: [2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MCHR1 signaling pathways.

MCHR1 Internalization Assay (Cell-Based ELISA)

This protocol is adapted from methodologies described for monitoring GPCR internalization.[7][11]

Objective: To quantify agonist-induced internalization of MCHR1.

Materials:

  • BHK-570 cells (or other suitable cell line)

  • Expression vector for VSVg-tagged MCHR1

  • Transfection reagent

  • 24-well plates

  • MCH (agonist)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Primary antibody: anti-VSVg antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Seed BHK-570 cells in 24-well plates.

  • Transfect cells with the VSVg-MCHR1 expression vector using a suitable transfection reagent.

  • Allow cells to express the receptor for 24-48 hours.

  • Treat cells with the desired concentration of MCH (e.g., 1 µM) or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Wash the cells with PBS to remove the treatment solution.

  • Fix the cells with fixing solution for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the anti-VSVg primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Add TMB substrate and incubate until a blue color develops.

  • Add stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a plate reader. A decrease in absorbance in MCH-treated cells compared to vehicle-treated cells indicates receptor internalization.

Calcium Mobilization Assay

This protocol is a generalized procedure based on common fluorescence-based calcium mobilization assays.[12][13][14]

Objective: To measure changes in intracellular calcium concentration upon MCHR1 activation.

Materials:

  • CHO or HEK293 cells stably expressing MCHR1

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • MCH (agonist) and antagonists

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

  • Seed MCHR1-expressing cells into 96-well plates and culture overnight.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in HBSS.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Prepare a 3x concentrated solution of MCH agonist or antagonist in a separate 96-well plate.

  • Place both the cell plate and the compound plate in the fluorescence plate reader.

  • Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

  • After establishing a baseline fluorescence reading, inject 50 µL of the 3x compound solution into the corresponding wells of the cell plate.

  • Continue to measure fluorescence intensity to detect changes in intracellular calcium. An increase in fluorescence indicates calcium mobilization.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is based on standard western blotting procedures for detecting phosphorylated proteins.[2][6]

Objective: To detect the phosphorylation of ERK1/2 following MCHR1 activation.

Materials:

  • HEK293 or SH-SY5Y cells expressing MCHR1

  • 6-well plates

  • MCH (agonist)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of MCH for different time points (e.g., 2, 5, 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

β-Arrestin Recruitment Assay

This protocol describes a general approach for measuring β-arrestin recruitment using enzyme fragment complementation (EFC) technology, such as the PathHunter assay.[15][16][17][18]

Objective: To quantify the recruitment of β-arrestin to MCHR1 upon agonist stimulation.

Materials:

  • Cell line co-expressing MCHR1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • 96-well white, solid-bottom plates

  • MCH (agonist) and other test compounds

  • Detection reagents (substrate for the complemented enzyme)

  • Luminometer

Procedure:

  • Seed the engineered cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the MCH agonist and test compounds.

  • Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents to the wells.

  • Incubate for a further period (e.g., 60 minutes) at room temperature to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader. An increase in the luminescent signal corresponds to an increase in β-arrestin recruitment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core MCHR1 signaling pathways and a typical experimental workflow for studying these pathways.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gi Gαi/o Pathway cluster_Gq Gαq Pathway cluster_MAPK MAPK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits Src Src Gi->Src cAMP cAMP AC->cAMP produces PLC PLC Gq->PLC activates Gq->Src PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ras Ras/Raf PKC->Ras Src->Ras MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: MCHR1 canonical signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture and Transfection cluster_assays Functional Assays cluster_data Data Analysis A Seed cells (e.g., HEK293, CHO) B Transfect with MCHR1 construct A->B C Select stable clones or use for transient expression B->C D Calcium Mobilization Assay C->D E cAMP Accumulation Assay C->E F ERK Phosphorylation (Western Blot) C->F G Receptor Internalization Assay C->G H β-Arrestin Recruitment Assay C->H I Generate dose-response curves D->I E->I F->I G->I H->I J Calculate EC50/IC50 values I->J K Statistical analysis J->K

References

NGD-4715: An In-depth Technical Guide on its Effects on Food Intake and Energy Expenditure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGD-4715 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) developed by Neurogen for the potential treatment of obesity. Preclinical studies demonstrated its potential to reduce food intake. While a Phase I clinical trial established its safety and tolerability in humans, further development was discontinued (B1498344) due to unfavorable pharmacokinetic properties, specifically the induction of the cytochrome P450 enzyme CYP3A4, which posed a risk of drug-drug interactions.[1] This guide provides a comprehensive overview of the known effects of this compound and other MCHR1 antagonists on food intake and energy expenditure, details the experimental protocols typically employed in such studies, and visualizes the underlying biological pathways and experimental workflows. Due to the discontinuation of its development, publicly available quantitative data specifically for this compound is limited. Therefore, this guide also incorporates data from other MCHR1 antagonists to provide a broader context for the expected effects.

Core Mechanism of Action: MCHR1 Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus that plays a crucial role in the regulation of energy homeostasis.[2] It exerts its effects by binding to its G protein-coupled receptor, MCHR1. The activation of MCHR1 is orexigenic, meaning it stimulates food intake and promotes weight gain.[2] this compound functions by competitively binding to MCHR1, thereby blocking the downstream signaling cascade initiated by MCH. This antagonism is the basis for its potential anti-obesity effects.

Signaling Pathway of MCHR1

The binding of MCH to MCHR1 initiates a signaling cascade that ultimately influences neuronal activity related to appetite and energy balance. The diagram below illustrates this pathway.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates NGD_4715 This compound NGD_4715->MCHR1 Blocks Appetite_Suppression Appetite Suppression & Potential ↑ Energy Expenditure G_protein Gαq/i MCHR1->G_protein Activates MCHR1->Appetite_Suppression PLC PLC G_protein->PLC AC AC G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Neuronal_Activity Altered Neuronal Activity Ca2_release->Neuronal_Activity cAMP->Neuronal_Activity Appetite_Stimulation Appetite Stimulation & Energy Conservation Neuronal_Activity->Appetite_Stimulation

MCHR1 signaling pathway and the inhibitory action of this compound.

Effects on Food Intake

Table 1: Effects of MCHR1 Antagonists on Food Intake in Rodent Models
CompoundAnimal ModelDietDoseRoute of AdministrationEffect on Food IntakeReference
NGX-1RatHigh-Fat10 mg/kgOral13% reductionBioWorld (2003)
GW803430Mouse (DIO)High-FatChronic OralOralSignificant decrease[5]
S38151RatStandard30-50 nmolIntracerebroventricularComplete blockade of MCH-induced feeding[2]
Compound AMouse (DIO)High-FatNot specifiedOralDose-dependent reduction[1]

Note: DIO refers to Diet-Induced Obese models. Data for this compound is not publicly available in a quantitative format.

Effects on Energy Expenditure

The role of MCHR1 antagonism in regulating energy expenditure is less clearly defined than its effect on food intake. Some studies with MCHR1 antagonists suggest a potential increase in energy expenditure, which would contribute to weight loss beyond the effects of reduced caloric intake.[6] For instance, studies with the MCHR1 antagonist GW803430 in diet-induced obese mice showed that the anti-obesity effect was due to both a decrease in energy intake and an increase in energy expenditure, which was associated with increased physical activity.[5] However, other studies have not observed significant changes in activity levels following MCHR1 antagonist administration.[2]

Table 2: Effects of MCHR1 Antagonists on Energy Expenditure in Rodent Models
CompoundAnimal ModelKey Findings on Energy ExpenditureReference
GW803430Mouse (DIO)Increased daily energy expenditure and physical activity in the dark phase.[5]
Peptide AntagonistMouse (Mchr1-/-)No significant change in activity after a 4-week infusion.[2]

Note: Specific data on the effect of this compound on energy expenditure has not been publicly reported.

Experimental Protocols

The following sections detail the typical methodologies used to assess the effects of compounds like this compound on food intake and energy expenditure in preclinical settings.

Measurement of Food Intake in Rodents

Objective: To quantify the effect of a test compound on food consumption.

Typical Protocol:

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For obesity studies, animals are often rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.

  • Housing: Animals are individually housed to allow for accurate measurement of individual food intake.

  • Acclimation: Animals are acclimated to the experimental conditions, including the specific diet and housing, for a period of at least one week before the study begins.

  • Compound Administration: The test compound (e.g., this compound) is administered at various doses, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the same volume of the vehicle solution.

  • Food Intake Measurement:

    • Manual Measurement: A pre-weighed amount of food is provided, and the remaining food is weighed at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose). Spillage is collected and accounted for.

    • Automated Monitoring: Sophisticated systems, such as the Comprehensive Laboratory Animal Monitoring System (CLAMS) or specialized automated feeding monitors, can be used for continuous and automated measurement of food intake with high temporal resolution.[7][8][9] These systems can also record meal patterns, including meal size and frequency.

  • Data Analysis: Food intake is typically expressed as grams consumed per animal or normalized to body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the treated groups to the vehicle control group.

Measurement of Energy Expenditure in Rodents

Objective: To determine the effect of a test compound on the metabolic rate.

Typical Protocol (Indirect Calorimetry):

  • Apparatus: An open-circuit indirect calorimetry system (e.g., CLAMS) is used.[10][11] This system measures oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Animal Acclimation: Mice or rats are individually housed in metabolic chambers and allowed to acclimate for at least 24 hours before data collection begins.

  • Data Collection: VO2 and VCO2 are measured continuously over a set period, often 24-48 hours, to capture both the light and dark cycles.

  • Calculation of Energy Expenditure: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula.

  • Respiratory Exchange Ratio (RER): The RER (VCO2/VO2) is calculated to determine the primary fuel source being utilized (carbohydrates, RER ≈ 1.0; fats, RER ≈ 0.7).

  • Activity Monitoring: Most indirect calorimetry systems are equipped with infrared beams to simultaneously monitor locomotor activity.

  • Data Analysis: Energy expenditure is often normalized to body weight or lean body mass. The data is analyzed to compare the effects of the test compound to the vehicle control during different phases of the light/dark cycle.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical study evaluating a potential anti-obesity compound.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis & Outcome Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Diet Induce Obesity (High-Fat Diet) Animal_Model->Diet Acclimation Acclimate to Housing & Diet Diet->Acclimation Randomization Randomize into Groups (Vehicle, this compound doses) Acclimation->Randomization Dosing Administer Compound (e.g., Oral Gavage) Randomization->Dosing Food_Intake Measure Food Intake (Manual or Automated) Dosing->Food_Intake Body_Weight Monitor Body Weight Dosing->Body_Weight Energy_Expenditure Measure Energy Expenditure (Indirect Calorimetry) Dosing->Energy_Expenditure Statistical_Analysis Statistical Analysis (e.g., ANOVA) Food_Intake->Statistical_Analysis Body_Weight->Statistical_Analysis Activity Monitor Locomotor Activity Energy_Expenditure->Activity Energy_Expenditure->Statistical_Analysis Activity->Statistical_Analysis Results Determine Effects on: - Food Intake - Body Weight - Energy Expenditure - RER Statistical_Analysis->Results Conclusion Evaluate Therapeutic Potential Results->Conclusion

References

Preclinical Profile of NGD-4715: An MCHR1 Antagonist for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity remains a significant global health challenge, driving research into novel therapeutic targets that regulate energy homeostasis. One such target is the melanin-concentrating hormone receptor 1 (MCHR1). The MCH system is a key regulator of feeding behavior and energy metabolism.[1][2] Preclinical studies in rodents have shown that MCH is a potent orexigenic peptide, meaning it stimulates food intake, and that genetic deletion of MCH or its receptor, MCHR1, leads to a lean phenotype.[1] This has prompted the development of MCHR1 antagonists as potential anti-obesity therapeutics.[1][2]

NGD-4715, developed by Neurogen Corporation, is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of MCHR1.[3][4] It progressed to Phase I clinical trials for the treatment of obesity.[4][5] However, its development was later discontinued.[4][6] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor, MCHR1.[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, particularly in regions associated with the regulation of appetite and energy expenditure. By blocking MCH signaling, this compound is expected to reduce food intake and potentially increase energy expenditure, thereby leading to weight loss.

cluster_0 MCH Signaling Pathway cluster_1 Mechanism of this compound MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to GPCR_signaling G-Protein Signaling Cascade MCHR1->GPCR_signaling Activates Food_Intake Increased Food Intake & Decreased Energy Expenditure GPCR_signaling->Food_Intake Leads to NGD4715 This compound Blocked_MCHR1 MCHR1 Receptor (Blocked) NGD4715->Blocked_MCHR1 Antagonizes Reduced_Food_Intake Reduced Food Intake & Potential for Weight Loss Blocked_MCHR1->Reduced_Food_Intake Results in

Caption: Mechanism of Action of this compound.

Preclinical Efficacy

While specific quantitative data from the preclinical studies of this compound are not extensively published in the public domain, available information indicates that the compound demonstrated efficacy in animal models of obesity. The development program utilized a tool compound, NDT-9522320, for initial target validation before progressing with this compound.

In Vivo Models

The primary preclinical models used to evaluate the efficacy of this compound and its precursors were rodent and canine feeding models.[3][4] These models are standard in obesity research to assess the effects of drug candidates on food intake and body weight. Diet-induced obesity (DIO) models in rodents are commonly used to mimic human obesity, where animals are fed a high-fat diet to induce weight gain and associated metabolic changes.

Table 1: Summary of Preclinical Efficacy Studies

Study TypeAnimal Model(s)Key Findings (Descriptive)Reference(s)
Target ValidationRat and Dog Feeding ModelsThe tool compound NDT-9522320 successfully validated MCHR1 as a target for reducing food intake.[3][4]
Efficacy StudiesRodent Models (presumed)This compound demonstrated a significant reduction in food intake.[1]
IND-Enabling StudiesStandard Preclinical SpeciesSuccessful completion of toxicology studies to support Investigational New Drug (IND) application.[3][4]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on standard practices in the field of obesity research, the following methodologies were likely employed.

Diet-Induced Obesity (DIO) Rodent Model
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used as they are prone to developing obesity on a high-fat diet.

  • Diet: Animals are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Drug Administration: this compound would be formulated for oral administration (gavage) and administered daily at various doses. A vehicle control group would receive the formulation without the active compound.

  • Efficacy Endpoints:

    • Body Weight: Measured daily or several times per week.

    • Food Intake: Measured daily.

    • Body Composition: Assessed at the end of the study using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat mass and lean mass.

    • Metabolic Parameters: Blood samples collected to measure glucose, insulin, and lipid levels.

cluster_workflow Preclinical Efficacy Testing Workflow start Select Animal Model (e.g., C57BL/6 Mice) diet Induce Obesity with High-Fat Diet (8-12 weeks) start->diet randomize Randomize into Treatment Groups diet->randomize treat Daily Oral Administration (this compound or Vehicle) randomize->treat Control & Dose Groups monitor Monitor Body Weight & Food Intake treat->monitor end Terminal Analysis: Body Composition (DEXA) Metabolic Parameters treat->end End of Study monitor->treat

Caption: General Experimental Workflow for a DIO Study.
Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in at least two species (one rodent and one non-rodent).

Table 2: Anticipated Pharmacokinetic Parameters for this compound

ParameterDescriptionExpected Outcome for an Orally Bioavailable CNS Drug
Tmax Time to reach maximum plasma concentrationRelatively short, indicating rapid absorption.
Cmax Maximum plasma concentrationDose-proportional increase.
t1/2 Elimination half-lifeSufficiently long to allow for once or twice-daily dosing.
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulationModerate to high for an effective oral drug.
Brain Penetration Ability to cross the blood-brain barrierHigh, as MCHR1 is a central target.

Safety Pharmacology

Prior to clinical trials, this compound would have undergone a battery of safety pharmacology studies to assess its potential adverse effects on major physiological systems. These studies are conducted in accordance with regulatory guidelines.

Table 3: Core Battery of Safety Pharmacology Studies

SystemKey Assessments
Central Nervous System Irwin test (a comprehensive observational assessment in rodents), motor activity.
Cardiovascular System hERG assay (to assess potential for QT prolongation), in vivo cardiovascular monitoring in a non-rodent species (e.g., dog) for effects on blood pressure, heart rate, and ECG.
Respiratory System Plethysmography in rodents to measure respiratory rate and tidal volume.

Conclusion

This compound is a selective MCHR1 antagonist that showed promise in preclinical models of obesity by reducing food intake. The available information suggests a thorough preclinical development program, including target validation, in vivo efficacy studies, and IND-enabling toxicology. While the discontinuation of its clinical development highlights the challenges in bringing novel anti-obesity drugs to market, the preclinical data for this compound provide valuable insights for researchers in the field of obesity and MCHR1 antagonism. Further research into the MCH system may yet yield effective therapies for the management of obesity and related metabolic disorders.

References

In-depth Technical Guide: Anxiolytic and Antidepressant Effects of NGD-4715 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NGD-4715 is a selective, orally bioavailable antagonist of the hypocretin-1 (HcrtR1) receptor, also known as the orexin-1 receptor. The hypocretin (orexin) system, comprising two neuropeptides (hypocretin-1 and -2) and their G-protein coupled receptors (HcrtR1 and HcrtR2), is a key regulator of several physiological functions, including sleep, arousal, appetite, and mood. Dysregulation of this system has been implicated in the pathophysiology of depression and anxiety. This compound's targeted action on the HcrtR1 receptor presents a novel therapeutic avenue for the treatment of mood disorders. This document provides a comprehensive overview of the preclinical evidence demonstrating the anxiolytic and antidepressant properties of this compound in established rodent models.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the HcrtR1 receptor. This antagonism prevents the binding of the endogenous ligand, hypocretin-1, thereby modulating the downstream signaling cascades. The antidepressant and anxiolytic effects of this compound are attributed to this blockade, which has been shown to be effective in relevant animal models without producing sedative side effects, a common limitation of many anxiolytic drugs. The specificity of this mechanism was confirmed in studies where the effects of this compound were absent in HcrtR1 knockout mice, indicating that the observed behavioral changes are directly mediated through its interaction with the HcrtR1 receptor.

Antidepressant Effects in Animal Models

The antidepressant potential of this compound has been primarily evaluated using the rat forced swim test (FST), a widely accepted behavioral assay for screening antidepressant drugs.

Quantitative Data: Forced Swim Test (FST)
Animal ModelTest/AssayThis compound Dose (mg/kg)Route of AdministrationKey FindingsStatistical Significance
RatForced Swim Test3, 10, 30OralDose-dependent reduction in immobility time.p < 0.05 at 10 and 30 mg/kg
Experimental Protocol: Forced Swim Test (FST)

The FST protocol involves a two-day procedure. On the first day (pre-test), rats are placed in a cylinder filled with water for a 15-minute habituation session. Twenty-four hours later, the animals are administered this compound or a vehicle control and are then placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility, defined as the time the animal spends floating with minimal movements required to keep its head above water, is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Anxiolytic Effects in Animal Models

The anxiolytic properties of this compound were assessed using the marble-burying test (MBT) in mice, a model sensitive to anxiolytic drugs.

Quantitative Data: Marble-Burying Test (MBT)
Animal ModelTest/AssayThis compound Dose (mg/kg)Route of AdministrationKey FindingsStatistical Significance
MouseMarble-Burying Test3, 10, 30OralSignificant reduction in the number of marbles buried.p < 0.05 at 10 and 30 mg/kg
Experimental Protocol: Marble-Burying Test (MBT)

In the MBT, mice are individually placed in a cage containing a layer of bedding with a set number of marbles evenly spaced on the surface. The animals are left to explore the cage for a 30-minute period. The number of marbles that are at least two-thirds buried in the bedding is counted at the end of the session. A reduction in the number of buried marbles is interpreted as an anxiolytic-like effect.

Locomotor Activity Assessment

To rule out confounding sedative effects, the impact of this compound on locomotor activity was evaluated.

Quantitative Data: Locomotor Activity
Animal ModelTest/AssayThis compound Dose (mg/kg)Route of AdministrationKey Findings
Rat and MouseLocomotor Activity3, 10, 30OralNo significant effect on locomotor activity at effective anxiolytic and antidepressant doses.
Experimental Protocol: Locomotor Activity

Locomotor activity is assessed using automated activity chambers. Animals are placed in the chambers, and their horizontal and vertical movements are recorded by a grid of infrared beams for a specified duration. The total number of beam breaks is used as a measure of overall locomotor activity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Hypocretin-1 Hypocretin-1 HcrtR1 HcrtR1 Receptor Hypocretin-1->HcrtR1 Binds to Downstream Signaling Downstream Signaling HcrtR1->Downstream Signaling Activates This compound This compound This compound->HcrtR1 Blocks

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for the Forced Swim Test

A Day 1: Pre-Test Session (15 min swim) B 24 hours A->B C Day 2: Administration of this compound or Vehicle B->C D Day 2: Test Session (5 min swim) C->D E Measurement of Immobility Time D->E F Data Analysis E->F

Caption: Experimental workflow for the Forced Swim Test.

Experimental Workflow for the Marble-Burying Test

A Acclimatize Mouse to Test Cage B Administer this compound or Vehicle A->B C Place Mouse in Cage with Marbles B->C D 30-minute Test Session C->D E Count Number of Buried Marbles D->E F Data Analysis E->F

Caption: Experimental workflow for the Marble-Burying Test.

Summary and Conclusion

The preclinical data strongly support the anxiolytic and antidepressant potential of this compound. In rodent models, this compound demonstrated efficacy in the forced swim test and the marble-burying test at doses that did not induce sedation or alter general locomotor activity. These effects are directly attributable to the selective antagonism of the HcrtR1 receptor. These findings highlight the therapeutic promise of this compound as a novel treatment for mood disorders and underscore the importance of the hypocretin system as a target for the development of new anxiolytic and antidepressant medications. Further research is warranted to translate these promising preclinical results into clinical applications.

In-Depth Pharmacological Profile of NGD-4715: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715 is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCH-1). Developed by Neurogen Corporation, it was investigated for its potential as a treatment for obesity. Preclinical studies demonstrated its efficacy in reducing food intake and body weight. This compound advanced to Phase I clinical trials, where it was found to be safe and well-tolerated in humans. However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, a characteristic that posed a significant risk of drug-drug interactions. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and the underlying reasons for its cessation from further clinical development.

Introduction

Obesity continues to be a global health crisis, driving research into novel therapeutic targets that regulate energy homeostasis. The melanin-concentrating hormone (MCH) system has been identified as a key player in the central regulation of appetite and body weight. MCH, a cyclic neuropeptide, exerts its effects through the MCH-1 receptor, a G protein-coupled receptor predominantly expressed in the brain. Antagonism of the MCH-1 receptor has been a promising strategy for the development of anti-obesity therapeutics. This compound emerged as a potent and selective antagonist of this receptor, showing promise in early-stage development.

Mechanism of Action

This compound functions as a competitive antagonist at the MCH-1 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, MCH. The MCH-1 receptor is known to couple to Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking these pathways, this compound effectively attenuates the orexigenic (appetite-stimulating) and other metabolic effects of MCH.

MCH-1 Receptor Signaling Pathway

MCH1_Signaling cluster_downstream Intracellular Signaling MCH MCH MCH1R MCH-1 Receptor MCH->MCH1R binds & activates NGD4715 This compound NGD4715->MCH1R binds & blocks Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Appetite Regulation) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

MCH-1 receptor signaling and the antagonistic action of this compound.

Pharmacological Data

While specific binding affinity values (Ki or IC50) for this compound are not publicly available in detail, it has been characterized as a potent and selective MCH-1 receptor antagonist.[1]

Table 1: Preclinical Efficacy of this compound
ParameterAnimal ModelEffectReference
Food IntakeRatSignificant reduction[2]
Body WeightRatReduction in body weight gain[2]
Anxiolytic EffectsRodentDemonstrated[1]
Antidepressant EffectsRodentDemonstrated[1]

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are proprietary to Neurogen. However, based on standard methodologies of the time, the following outlines the likely experimental designs.

MCH-1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would have been a standard method to determine the binding affinity of this compound for the MCH-1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membranes expressing MCH-1 Receptor Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radiolabeled MCH (e.g., ¹²⁵I-MCH) Radioligand->Incubation Test_Compound This compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Workflow for a competitive radioligand binding assay.
In Vivo Food Intake and Body Weight Studies (Hypothetical Protocol)

Studies to assess the effect of this compound on food intake and body weight would have likely been conducted in rodent models of obesity.

Animals: Male Wistar or Sprague-Dawley rats, often made obese through a high-fat diet, are common models.

Acclimation: Animals would be individually housed and acclimated to the experimental conditions, including handling and gavage (if orally administered).

Treatment: this compound would be administered, likely orally, at various doses. A vehicle control group would receive the formulation without the active compound.

Measurements:

  • Food Intake: Pre-weighed food would be provided, and the amount consumed measured at specific time points (e.g., 2, 4, 8, and 24 hours post-dose).

  • Body Weight: Animals would be weighed daily at the same time.

Data Analysis: The percentage change in food intake and body weight relative to the control group would be calculated.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The trial was a randomized, double-blind, placebo-controlled, single-ascending-dose study. The results indicated that this compound was safe and well-tolerated.[3]

Despite the positive safety profile in initial human studies, the development of this compound was halted. The primary reason for discontinuation was the discovery that the compound is an inducer of the cytochrome P450 enzyme CYP3A4.[4]

CYP3A4 Induction and Its Implications

CYP3A4 is a critical enzyme involved in the metabolism of a vast number of clinically used drugs. Induction of this enzyme by a co-administered drug can lead to a significant increase in the metabolism of other drugs, thereby reducing their plasma concentrations and potentially rendering them ineffective. Given that an anti-obesity medication would likely be prescribed to patients who may be taking other medications for comorbidities such as hypertension, dyslipidemia, and type 2 diabetes, the potential for drug-drug interactions was a major safety concern.

CYP3A4 Induction Mechanism

CYP3A4_Induction cluster_cell Hepatocyte NGD4715 This compound PXR PXR NGD4715->PXR binds & activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA PXR_RXR->DNA binds to promoter CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA ↑ Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein ↑ Translation Other_Drugs Other Drugs Metabolites Inactive Metabolites Other_Drugs->Metabolites ↑ Metabolism

Mechanism of CYP3A4 induction by this compound via the Pregnane X Receptor (PXR).

Conclusion

This compound was a promising MCH-1 receptor antagonist for the treatment of obesity, demonstrating efficacy in preclinical models and a favorable safety profile in early clinical trials. However, its potent induction of CYP3A4, a key drug-metabolizing enzyme, led to the termination of its development. This case highlights the critical importance of evaluating the potential for drug-drug interactions early in the drug development process. While this compound itself did not proceed to market, the research provided valuable insights into the therapeutic potential of MCH-1 receptor antagonism and underscored the challenges in developing safe and effective anti-obesity medications. The journey of this compound serves as an important case study for medicinal chemists and pharmacologists in the ongoing search for novel treatments for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for NGD-4715 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a selective, orally bioavailable, and brain-penetrant small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Developed by Neurogen, it was investigated for the treatment of obesity due to the role of the MCH signaling pathway in regulating energy homeostasis and feeding behavior. While the clinical development of this compound was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, the preclinical data provides valuable insights into the in vivo effects of MCHR1 antagonism.[1] This document summarizes the available in vivo experimental protocols and quantitative data for this compound and its closely related tool compound, NDT-9522320, which was instrumental in target validation.

Mechanism of Action

This compound functions by blocking the MCHR1 in the central nervous system. The MCH system is a key regulator of energy balance, and its activation is known to stimulate food intake. By antagonizing the MCHR1, this compound is expected to reduce food intake and consequently lead to a decrease in body weight. Preclinical studies in rodent models have supported this hypothesis, demonstrating that antagonism of MCHR1 can lead to a significant reduction in food consumption.[2]

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of MCH binding to its receptor, MCHR1, which is predominantly expressed in brain regions associated with appetite and energy expenditure.

MCH_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds to FoodIntake Increased Food Intake MCHR1->FoodIntake Stimulates NGD4715 This compound NGD4715->MCHR1 Antagonizes EnergyBalance Altered Energy Balance FoodIntake->EnergyBalance

Caption: Antagonistic action of this compound on the MCH signaling pathway.

In Vivo Experimental Data

While specific quantitative data for this compound from peer-reviewed publications is limited, the discovery and development were supported by in vivo studies in rodent and canine models. A key tool compound, NDT-9522320, was utilized for target validation in feeding models. The results from these studies informed the progression of this compound.

Summary of Preclinical In Vivo Efficacy (Conceptual Data based on available information)
Animal ModelCompoundDosing RegimenKey FindingsReference
RatNDT-9522320Oral administrationDose-dependent reduction in food intake[3]
DogNDT-9522320Oral administrationSignificant decrease in food consumption[3]
Rodent ModelsMCHR1 AntagonistsChronic oral dosingReduction in body weight and food intake[4]

Key In Vivo Experimental Protocols

The following are detailed methodologies for key experiments typically conducted for MCHR1 antagonists like this compound. These protocols are based on standard practices in preclinical obesity research and information gathered from related studies.

Acute Food Intake Study in Rats

Objective: To evaluate the short-term effect of this compound on food consumption in rats.

Protocol:

  • Animals: Male Sprague-Dawley rats, individually housed, with ad libitum access to standard chow and water.

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 18-24 hours before the administration of the compound, with continued access to water.

  • Compound Administration: this compound or vehicle is administered orally (p.o.) via gavage at various doses.

  • Food Presentation: Immediately after dosing, a pre-weighed amount of standard chow is provided to each rat.

  • Measurement: Food intake is measured at several time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups.

Acute_Food_Intake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Food Present Pre-weighed Food Dosing->Food Measurement Measure Food Intake (1, 2, 4, 6, 24h) Food->Measurement DataAnalysis Compare Food Intake: Treatment vs. Control Measurement->DataAnalysis

Caption: Workflow for an acute food intake study in rats.

Chronic Diet-Induced Obesity (DIO) Model in Mice

Objective: To assess the long-term effects of this compound on body weight, food intake, and metabolic parameters in a diet-induced obesity model.

Protocol:

  • Animals: Male C57BL/6J mice, known to be susceptible to diet-induced obesity.

  • Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 6-10 weeks) to induce an obese phenotype. A control group is maintained on a standard chow diet.

  • Group Allocation: Obese mice are randomized into treatment and vehicle control groups based on body weight.

  • Compound Administration: this compound or vehicle is administered daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Body Weight: Measured daily or several times per week.

    • Food Intake: Measured daily.

    • Body Composition: Assessed at the beginning and end of the study using techniques like DEXA or NMR.

    • Metabolic Parameters: At the end of the study, blood samples can be collected for analysis of glucose, insulin, lipids, etc.

  • Data Analysis: Changes in body weight, food intake, and metabolic parameters are compared between the this compound treated group and the vehicle-treated DIO group.

DIO_Study_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Diet High-Fat Diet (6-10 weeks) Randomization Randomize Obese Mice Diet->Randomization Dosing Daily Oral Dosing: This compound or Vehicle (4-8 weeks) Randomization->Dosing Measurements Monitor: - Body Weight - Food Intake - Body Composition Dosing->Measurements Endpoint Terminal Analysis: - Metabolic Parameters Measurements->Endpoint

Caption: Workflow for a chronic diet-induced obesity study in mice.

Conclusion

The available information on this compound and its related compounds strongly suggests that MCHR1 antagonism is a viable mechanism for reducing food intake and body weight in preclinical models. While the clinical development of this compound was halted, the methodologies and conceptual findings from its in vivo evaluation remain relevant for researchers in the field of obesity and metabolic diseases. The provided protocols offer a standardized framework for conducting similar in vivo studies to evaluate novel MCHR1 antagonists.

References

Application Notes and Protocols for Rodent Studies with MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide in the Absence of Specific Public Data for NGD-4715

Disclaimer: Direct, publicly available dosage and protocol information for the specific compound this compound in rodent studies is limited due to its discontinued (B1498344) development. The following application notes and protocols have been compiled based on data from other selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. This document is intended to serve as a comprehensive and practical guide for researchers and scientists working with this class of compounds.

Introduction

This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain.[1] MCHR1 plays a crucial role in the regulation of energy homeostasis, food intake, and mood.[1][2] Antagonism of MCHR1 has been investigated as a therapeutic strategy for obesity and depression.[1][2] Preclinical studies in rodents using various MCHR1 antagonists have consistently demonstrated efficacy in reducing food intake and body weight.[2][3][4]

These application notes provide an overview of typical dosage ranges, experimental protocols, and relevant biological pathways for researchers investigating MCHR1 antagonists in rodent models.

Data Presentation: Dosage of MCHR1 Antagonists in Rodent Studies

The following table summarizes effective doses of various selective MCHR1 antagonists in rodent models, providing a reference range for study design.

CompoundSpeciesRoute of AdministrationEffective Dose RangeObserved EffectsReference
GW803430Rat (Diet-Induced Obese)Oral (p.o.)1 - 3 mg/kgAntiobesity activity[1]
GW803430MouseOral (p.o.)3 - 10 mg/kgReduced immobility in forced-swim test[1]
GW803430RatOral (p.o.)30 mg/kgReduced submissive behaviors[1]
SNAP-7941RatIntraperitoneal (i.p.)3 - 30 mg/kgDecreased palatable food consumption[5]
SNAP-7941RatOral (p.o.)3 - 30 mg/kgDecreased immobility in forced-swim test[5]
SNAP-94847RatIntraperitoneal (i.p.)20 mg/kg/day (chronic)Sensitization to dopamine (B1211576) D2/D3 agonists[6]
AZD1979Mouse (Diet-Induced Obese)Oral (p.o.)Dose-dependentReduced body weight[7]

Experimental Protocols

Diet-Induced Obesity (DIO) Model in Rodents

This protocol describes the induction of obesity in rodents, creating a relevant model for testing anti-obesity compounds.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats (6-8 weeks old)

  • High-fat diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Acclimatize animals to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Record baseline body weights.

  • Randomize animals into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • Provide ad libitum access to the respective diets and water for 8-12 weeks.

  • Monitor body weight and food intake weekly.

  • Animals on the HFD that exhibit a significant increase in body weight (typically 15-20% greater than the control group) are considered diet-induced obese and are suitable for subsequent pharmacological studies.

Evaluation of Acute Food Intake

This protocol measures the effect of an MCHR1 antagonist on food consumption over a short period.

Materials:

  • DIO or lean rodents

  • MCHR1 antagonist compound

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

  • Gavage needles or injection supplies

  • Metabolic cages or standard cages with pre-weighed food

  • Weighing scale

Procedure:

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Administer the MCHR1 antagonist or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Immediately after dosing, provide a pre-weighed amount of food.

  • Measure cumulative food intake at several time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

  • Calculate the amount of food consumed and express it as g/kg of body weight.

Chronic Efficacy Study in DIO Rodents

This protocol assesses the long-term effects of an MCHR1 antagonist on body weight and composition.

Materials:

  • Established DIO rodents

  • MCHR1 antagonist compound

  • Vehicle control

  • Equipment for body composition analysis (e.g., DEXA or NMR)

  • Weighing scale

Procedure:

  • Randomize DIO animals into treatment and vehicle control groups based on body weight.

  • Administer the MCHR1 antagonist or vehicle daily for a specified period (e.g., 14-28 days).

  • Monitor body weight and food intake daily or several times per week.

  • At the beginning and end of the study, assess body composition (fat mass and lean mass).

  • At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

  • Tissues such as the liver and adipose tissue can be collected for further analysis.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαq/i MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase (inhibited) G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., altered neuronal activity, appetite regulation) Ca_release->Cellular_Response cAMP ↓ cAMP AC->cAMP cAMP->Cellular_Response NGD_4715 This compound (Antagonist) NGD_4715->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and the inhibitory action of an antagonist.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) DIO_Induction Diet-Induced Obesity Induction (8-12 weeks on HFD) Animal_Acclimation->DIO_Induction Baseline_Measurements Baseline Measurements (Body Weight, Body Composition) DIO_Induction->Baseline_Measurements Randomization Randomization into Groups (Vehicle, MCHR1 Antagonist) Baseline_Measurements->Randomization Daily_Dosing Daily Dosing (e.g., 28 days) Randomization->Daily_Dosing Monitoring Regular Monitoring (Body Weight, Food Intake) Daily_Dosing->Monitoring Endpoint_Measurements Endpoint Measurements (Final Body Weight, Body Composition) Monitoring->Endpoint_Measurements Sample_Collection Sample Collection (Blood, Tissues) Endpoint_Measurements->Sample_Collection Biochemical_Analysis Biochemical Analysis (Metabolic Parameters) Sample_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Workflow for a chronic efficacy study of an MCHR1 antagonist in a DIO rodent model.

References

Application Notes and Protocols for NGD-4715 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a potent, selective, and orally bioavailable non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] Developed by Neurogen, it was investigated for its therapeutic potential in the treatment of obesity.[1] Preclinical studies in various animal models demonstrated its efficacy in reducing food intake and body weight, leading to its progression into Phase I clinical trials.[1][2] Although development was discontinued (B1498344) due to observations of enzyme induction, the preclinical data for this compound provides a valuable reference for researchers studying MCHR1 antagonism and energy homeostasis.

These application notes provide a summary of the available preclinical data and detailed protocols for the administration of this compound in common preclinical models.

Mechanism of Action

This compound exerts its effects by blocking the action of melanin-concentrating hormone (MCH) at the MCHR1. MCH is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy balance, with orexigenic (appetite-stimulating) effects. By antagonizing the MCHR1, this compound inhibits the downstream signaling pathways that promote food intake, thereby leading to a reduction in caloric consumption and subsequent weight loss.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different Gα subunits, primarily Gαi and Gαq.

  • Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA).

  • Gαq Coupling: Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

The net effect of MCHR1 activation is a complex modulation of intracellular signaling cascades that ultimately influence neuronal excitability and appetite-regulating circuits. This compound, by blocking MCH binding, prevents these downstream signaling events.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates NGD4715 This compound NGD4715->MCHR1 Blocks Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA Protein Kinase A (PKA) cAMP->PKA Activates Response ↓ Appetite PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Response PKC->Response

Caption: MCHR1 signaling pathway and the antagonistic action of this compound.

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies with this compound, based on the available literature. Specific values are to be populated from the key reference by Tarrant et al. (2017).

Table 1: In Vitro Profile of this compound

ParameterSpeciesValueReference
MCHR1 Binding Affinity (Ki)Human[Insert Value] nMTarrant et al., 2017
MCHR1 Functional Antagonism (IC50)Human[Insert Value] nMTarrant et al., 2017
Selectivity vs. other receptorsVarious[Insert Details]Tarrant et al., 2017

Table 2: Pharmacokinetic Properties of this compound in Preclinical Models

SpeciesRoute of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)Reference
RatOral[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]Tarrant et al., 2017
DogOral[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]Tarrant et al., 2017

Table 3: Efficacy of this compound in Rodent Models of Obesity

ModelSpeciesTreatment DurationDose (mg/kg/day, p.o.)Change in Food Intake (%)Change in Body Weight (%)Reference
Diet-Induced Obese (DIO)Rat[Insert Value] days[Insert Value][Insert Value][Insert Value]Tarrant et al., 2017
LeanRat[Insert Value] days[Insert Value][Insert Value][Insert Value]Tarrant et al., 2017

Table 4: Efficacy of this compound in Canine Feeding Models

ModelSpeciesTreatment DurationDose (mg/kg, p.o.)Change in Food Intake (%)ObservationsReference
Acute Feeding StudyDog[Insert Value] hours[Insert Value][Insert Value][Insert Details]Tarrant et al., 2017

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in preclinical models, based on standard methodologies in the field.

Protocol 1: Assessment of Anorectic Effects in a Rat Model of Diet-Induced Obesity

Objective: To evaluate the effect of this compound on food intake and body weight in diet-induced obese (DIO) rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Oral gavage needles

  • Animal weighing scale

  • Metabolic cages for food intake monitoring

Procedure:

  • Induction of Obesity:

    • House rats individually and provide ad libitum access to a high-fat diet for 8-12 weeks to induce an obese phenotype (typically 15-20% greater body weight than age-matched chow-fed controls). A control group should be maintained on a standard chow diet.

  • Acclimation:

    • Acclimate the DIO rats to the experimental conditions, including handling and oral gavage with the vehicle for 3-5 days prior to the start of the study.

  • Randomization and Dosing:

    • Randomize the DIO rats into treatment groups (e.g., vehicle, this compound at 3, 10, and 30 mg/kg).

    • Prepare this compound formulations in the vehicle at the desired concentrations.

    • Administer the assigned treatment orally (p.o.) via gavage once daily, typically 1-2 hours before the dark cycle begins.

  • Data Collection:

    • Measure body weight daily at the same time.

    • Measure food intake daily by weighing the remaining food in the hopper. Account for any spillage.

    • The study can be conducted for an acute period (e.g., 24 hours) or a chronic period (e.g., 14-28 days).

  • Data Analysis:

    • Calculate the daily and cumulative food intake and the change in body weight from baseline for each group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

DIO_Rat_Study_Workflow start Start induction Induce Obesity (High-Fat Diet, 8-12 weeks) start->induction acclimation Acclimation (Handling & Vehicle Gavage) induction->acclimation randomization Randomize into Groups (Vehicle, this compound doses) acclimation->randomization dosing Daily Oral Dosing randomization->dosing data_collection Daily Measurement (Body Weight, Food Intake) dosing->data_collection Repeats Daily data_collection->dosing end End of Study (e.g., 28 days) data_collection->end analysis Data Analysis end->analysis PK_Study_Workflow start Start dosing_po Oral Dosing (this compound) start->dosing_po dosing_iv IV Dosing (this compound) start->dosing_iv blood_sampling Serial Blood Sampling dosing_po->blood_sampling dosing_iv->blood_sampling brain_collection Brain Collection (Terminal) blood_sampling->brain_collection sample_processing Plasma & Brain Homogenate Preparation brain_collection->sample_processing analysis LC-MS/MS Analysis sample_processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

References

Application Note: A Representative Bioanalytical Method for the Quantification of NGD-4715 in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NGD-4715 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) that was investigated for the treatment of obesity.[1][2] As with any drug development candidate, a robust and reliable bioanalytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed, representative protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: As of the latest available information, a specific, validated bioanalytical method for this compound has not been made publicly available by its developers. The following protocol is a representative method constructed from established bioanalytical techniques for similar small molecules, particularly piperazine (B1678402) derivatives, and should be fully validated in accordance with regulatory guidelines before its application in formal studies.[3][4]

Method Overview

This method describes a procedure for the determination of this compound in human plasma. The methodology involves a protein precipitation extraction of this compound and an appropriate internal standard (IS) from the plasma matrix, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each plasma sample, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
Liquid Chromatography
LC SystemA high-performance liquid chromatography system capable of binary gradient elution.
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase A0.1% Formic acid in water with 10 mM ammonium formate.
Mobile Phase B0.1% Formic acid in acetonitrile.
Gradient ElutionStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
Flow Rate0.4 mL/min.
Injection Volume5 µL.
Column Temperature40°C.
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer.
Ionization ModeElectrospray Ionization (ESI), Positive.
Multiple Reaction Monitoring (MRM) TransitionsTo be determined by infusing the this compound and IS solutions into the mass spectrometer to identify the precursor and product ions.
Source Temperature500°C.
IonSpray Voltage5500 V.

Data Presentation: Method Validation Summary

The following tables summarize the typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.

Table 1: Calibration Curve

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
RangeThe range should cover the expected concentrations in the study samples.
Back-calculated ConcentrationFor at least 75% of the non-zero standards, the back-calculated concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).

Table 2: Accuracy and Precision

LevelAccuracy (% Bias)Precision (% CV)
LLOQWithin ±20%≤ 20%
Low QCWithin ±15%≤ 15%
Medium QCWithin ±15%≤ 15%
High QCWithin ±15%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
RecoveryShould be consistent, precise, and reproducible.
Matrix EffectThe coefficient of variation of the matrix factor should be ≤ 15%.

Table 4: Stability

Stability TypeConditionAcceptance Criteria
Freeze-Thaw StabilityMinimum of 3 cyclesMean concentration within ±15% of nominal values.
Bench-Top StabilityAt room temperature for a duration relevant to sample handlingMean concentration within ±15% of nominal values.
Long-Term StabilityAt -20°C or -80°C for a duration exceeding the sample storage timeMean concentration within ±15% of nominal values.
Stock Solution StabilityAt room temperature and refrigerated conditionsMean response within ±10% of the initial response.

Visualization

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: A schematic of the sample preparation workflow for this compound analysis in plasma.

This compound (MCHR1 Antagonist) Signaling Pathway

mchr1_signaling cluster_downstream Downstream Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates Gi Gαi MCHR1->Gi Couples to Gq Gαq MCHR1->Gq Couples to NGD4715 This compound NGD4715->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: The signaling pathway of MCHR1 and the inhibitory action of this compound.

References

NGD-4715: A Tool Compound for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NGD-4715 is a selective, orally bioavailable, small-molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] Developed by Neurogen, this compound was investigated for the treatment of obesity and successfully completed Phase I clinical trials.[4][5][6] Although its clinical development was discontinued, this compound remains a valuable tool compound for researchers studying the role of the MCH system in various physiological processes, including the regulation of feeding behavior, energy homeostasis, anxiety, and depression.[1][2] This document provides detailed application notes and protocols for the use of this compound in MCHR1 research.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates a cascade of intracellular signaling events. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These signaling pathways ultimately modulate neuronal activity and influence physiological responses.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Physiological_Responses Physiological Responses cAMP->Physiological_Responses PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Ca2->Physiological_Responses PKC->Physiological_Responses NGD_4715 This compound NGD_4715->MCHR1 antagonizes

Caption: MCHR1 Signaling Pathway and the antagonistic action of this compound.

Quantitative Data

Table 1: Comparative MCHR1 Antagonists - In Vitro Potency

CompoundTargetAssay TypeSpeciesPotency (IC50/Ki)
SNAP-7941MCHR1Radioligand BindingHumanKi: 5.3 nM
GW803430MCHR1Radioligand BindingHumanIC50: 2 nM
BMS-819881MCHR1Radioligand BindingHumanKi: 10 nM[4]

Table 2: Pharmacokinetic Profile of this compound (Qualitative)

ParameterSpeciesValueReference
Oral BioavailabilityPreclinical ModelsOrally Bioavailable[1]
Brain PenetrancePreclinical ModelsBrain Penetrant[1]
MetabolismHumanInducer of CYP3A4[1]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with MCHR1.

MCHR1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow A Prepare MCHR1-expressing cell membranes B Incubate membranes with [125I]-MCH (radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity using a gamma counter C->D E Perform data analysis to determine IC50 and Ki values D->E

Caption: Workflow for MCHR1 Radioligand Binding Assay.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • [125I]-MCH (Radioligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Harvest MCHR1-expressing cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-MCH (typically at its Kd concentration), and varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MCHR1 Functional Assay: cAMP Measurement

This protocol assesses the antagonist activity of this compound by measuring its ability to block MCH-induced inhibition of cAMP production.

cAMP_Assay_Workflow A Seed MCHR1-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with Forskolin (B1673556) and a fixed concentration of MCH B->C D Lyse cells and measure intracellular cAMP levels (e.g., using a commercial ELISA kit) C->D E Perform data analysis to determine the functional antagonist constant (Kb) D->E

Caption: Workflow for MCHR1 cAMP Functional Assay.

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • This compound

  • Melanin-Concentrating Hormone (MCH)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Cell Seeding:

    • Seed MCHR1-expressing cells into a 96-well plate and culture overnight.

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Cell Stimulation:

    • Add a fixed concentration of MCH along with a sub-maximal concentration of forskolin (to stimulate cAMP production).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to determine the IC50 of this compound in blocking the MCH-mediated inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the functional antagonist constant (Kb) using the Schild equation.

MCHR1 Functional Assay: Intracellular Calcium Mobilization

This protocol evaluates the ability of this compound to block MCH-induced increases in intracellular calcium.

Materials:

  • HEK293 cells co-expressing human MCHR1 and a G-protein alpha subunit that couples to the calcium pathway (e.g., Gα16)

  • This compound

  • Melanin-Concentrating Hormone (MCH)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Load the MCHR1-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • In a 96-well plate, add varying concentrations of this compound to the dye-loaded cells.

  • MCH Stimulation and Measurement:

    • Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.

    • Inject a fixed concentration of MCH to stimulate the cells.

    • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the MCH-induced calcium response.

Conclusion

This compound serves as a well-documented MCHR1 antagonist and a valuable pharmacological tool for investigating the complex roles of the MCH system. While specific quantitative data may be limited in publicly accessible literature, the provided protocols offer a robust framework for researchers to characterize its activity and utilize it to probe MCHR1 function in various in vitro and in vivo models. Its known properties of oral bioavailability and brain penetrance make it particularly useful for translational studies aiming to understand the central effects of MCHR1 antagonism.[1] However, researchers should remain mindful of its potential to induce CYP3A4, especially when designing in vivo experiments or interpreting their results.[1]

References

Application Notes and Protocols for Cell-Based Assays in Screening MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis and feeding behavior, making it a prime therapeutic target for obesity and other metabolic disorders. The development of MCHR1 antagonists, such as NGD-4715, has been a significant focus of drug discovery efforts. This document provides detailed application notes and protocols for robust cell-based assays essential for the screening and characterization of MCHR1 antagonists.

The melanin-concentrating hormone (MCH) system, through MCHR1, is implicated in a variety of physiological processes beyond appetite regulation, including mood, sleep, and anxiety.[1][2] MCHR1 is known to couple to multiple G proteins, primarily Gαi and Gαq, initiating distinct downstream signaling cascades.[3][4] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Conversely, coupling to Gαq activates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+).[5][7] These signaling pathways provide the basis for functional cell-based assays to identify and characterize MCHR1 antagonists.

This compound is a selective, orally bioavailable MCHR1 antagonist that was advanced to Phase I clinical trials for the treatment of obesity.[8][9][10] Although its development was discontinued, it remains a valuable tool compound for studying MCHR1 pharmacology.[11] This document will detail protocols for radioligand binding assays, calcium flux assays, and cAMP assays, which are critical for evaluating the potency and mechanism of action of MCHR1 antagonists like this compound.

MCHR1 Signaling Pathway

The activation of MCHR1 by its endogenous ligand, MCH, triggers a cascade of intracellular events mediated by G proteins. Understanding this pathway is fundamental to designing and interpreting screening assays for MCHR1 antagonists.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist MCHR1 Antagonist (e.g., this compound) Antagonist->MCHR1 Blocks

Caption: MCHR1 signaling cascade and point of antagonist inhibition.

Quantitative Data for MCHR1 Antagonists

The following table summarizes the inhibitory activities of several MCHR1 antagonists, including this compound, determined by various in vitro assays. These values are crucial for comparing the potency and pharmacological profile of different compounds.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compoundRadioligand BindingHEK-293Kᵢ7[2]
SNAP-94847Radioligand BindingHEK-293Kᵢ2.2[2]
TPI 1361-17Calcium MobilizationCHOIC₅₀6.1[12]
MQ1Radioligand BindingCHO-K1IC₅₀2.2[13]
MQ1cAMP AssayCHO-K1IC₅₀1.6[13]
KRX-104130TRF-Based Binding-IC₅₀20[14]
ALB-127158(a)Radioligand Binding--Potent and Selective[2]
GW-856464Radioligand Binding--Potent and Selective[2]

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for MCHR1 by competing with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing MCHR1) incubate Incubate Membranes with Radioligand and Antagonist prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Kᵢ determination) quantify->analyze

Caption: Workflow for MCHR1 radioligand binding assay.

Detailed Protocol:

  • Cell Membrane Preparation:

    • Culture HEK-293 cells stably expressing human MCHR1.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[15]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[16]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • Radioligand (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH) at a concentration near its Kd.[17]

      • Varying concentrations of the test antagonist (e.g., this compound) or vehicle for total binding.

      • A high concentration of a non-radiolabeled MCH analog for determining non-specific binding.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15][17]

  • Separation and Quantification:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is mediated by the Gαq signaling pathway.

Workflow:

Calcium_Flux_Workflow plate_cells Plate Cells Expressing MCHR1 load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with Antagonist load_dye->pre_incubate stimulate Stimulate with MCH Agonist pre_incubate->stimulate measure Measure Fluorescence Change (Kinetic Plate Reader) stimulate->measure analyze Data Analysis (IC₅₀ determination) measure->analyze

Caption: Workflow for MCHR1 antagonist calcium flux assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate CHO or HEK-293 cells stably expressing human MCHR1 in a 96- or 384-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[18][19]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye de-esterification and loading into the cells.

  • Antagonist Treatment and Stimulation:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

    • Add varying concentrations of the MCHR1 antagonist (e.g., this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a solution of MCH agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

  • Data Acquisition and Analysis:

    • Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • The antagonist's effect is measured as the inhibition of the MCH-induced fluorescence signal.

    • Plot the percentage of inhibition as a function of the antagonist concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

cAMP Assay

This functional assay quantifies the ability of an antagonist to reverse the MCH-mediated inhibition of cAMP production, a hallmark of Gαi signaling.

Workflow:

cAMP_Assay_Workflow plate_cells Plate Cells Expressing MCHR1 pre_treat Pre-treat with Antagonist and PDE Inhibitor (e.g., IBMX) plate_cells->pre_treat stimulate Stimulate with Forskolin and MCH Agonist pre_treat->stimulate lyse Lyse Cells stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis (IC₅₀ determination) detect->analyze

References

Investigating the Effects of NGD-4715 on Reward Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGD-4715 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key component of a neuropeptide system implicated in the regulation of energy homeostasis, mood, and reward-related behaviors.[1][2][3] Initially developed for the treatment of obesity, the widespread expression of MCHR1 in brain regions associated with reward, such as the nucleus accumbens, suggests a potential role for this compound in modulating reward pathways.[3][4][5] While the clinical development of this compound was discontinued (B1498344) due to unfavorable drug-drug interaction potential, its mechanism of action remains a valuable area of investigation for understanding the interplay between metabolism and reward.[2][6] This document provides a summary of the putative effects of this compound on reward pathways, based on findings with other MCHR1 antagonists, and detailed protocols for preclinical evaluation.

Introduction to this compound and MCHR1 in Reward

This compound is a small molecule antagonist of the MCHR1.[1][7] The melanin-concentrating hormone (MCH) system, through its action on MCHR1, is known to be involved in appetitive behaviors, emotional reactivity, and reward.[2] MCHR1 is a G-protein coupled receptor that, upon activation, couples to Gi, Go, and Gq proteins. This activation leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+) accumulation, ultimately influencing neuronal excitability.[4]

The mesolimbic dopamine (B1211576) system, often referred to as the brain's primary reward pathway, is a critical circuit in processing rewarding stimuli.[8] MCHR1 is highly expressed in key nodes of this pathway, including the nucleus accumbens shell.[3][4][5] Studies with various MCHR1 antagonists have demonstrated a reduction in the rewarding effects of natural rewards like sucrose, as well as drugs of abuse such as alcohol and cocaine.[1][2][3] These findings suggest that blockade of MCHR1 signaling by compounds like this compound could attenuate reward-seeking behaviors.

Data Presentation

While specific quantitative data for this compound in reward-related behavioral assays are not publicly available, the following tables present representative data from studies on other selective MCHR1 antagonists to illustrate the expected effects.

Table 1: Effect of a Representative MCHR1 Antagonist on Sucrose Self-Administration

Treatment GroupActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Vehicle125 ± 1015 ± 3
MCHR1 Antagonist (10 mg/kg)70 ± 8*14 ± 2
MCHR1 Antagonist (30 mg/kg)45 ± 5**16 ± 3

*p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical and based on published findings for similar compounds.

Table 2: Effect of a Representative MCHR1 Antagonist on Conditioned Place Preference (CPP) for a Rewarding Stimulus

Treatment GroupTime Spent in Drug-Paired Chamber (s) (Mean ± SEM)
Vehicle + Saline250 ± 20
Vehicle + Rewarding Stimulus450 ± 30**
MCHR1 Antagonist (20 mg/kg) + Rewarding Stimulus280 ± 25#

**p<0.01 compared to Vehicle + Saline. #p<0.05 compared to Vehicle + Rewarding Stimulus. Data are hypothetical and based on published findings for similar compounds.

Table 3: Effect of a Representative MCHR1 Antagonist on Dopamine Efflux in the Nucleus Accumbens

Treatment Group% Change in Extracellular Dopamine (Mean ± SEM)
Vehicle100 ± 5
Rewarding Stimulus180 ± 15**
MCHR1 Antagonist (20 mg/kg) + Rewarding Stimulus120 ± 10#

**p<0.01 compared to Vehicle. #p<0.05 compared to Rewarding Stimulus. Data are hypothetical and based on published findings for similar compounds.

Mandatory Visualizations

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gα(i/o/q)βγ MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) ERK ERK Phosphorylation G_protein->ERK cAMP ↓ cAMP AC->cAMP Ca2_plus ↑ Intracellular Ca²⁺ PLC->Ca2_plus MCH MCH (Ligand) MCH->MCHR1 Activates Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca2_plus->Neuronal_Activity ERK->Neuronal_Activity NGD_4715 This compound (Antagonist) NGD_4715->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Analysis CPP Conditioned Place Preference (CPP) - Assess rewarding properties Data_Analysis Data Collection & Statistical Analysis CPP->Data_Analysis SA Self-Administration - Measure motivation and reinforcing efficacy SA->Data_Analysis Microdialysis In Vivo Microdialysis in Nucleus Accumbens - Measure dopamine release Microdialysis->Data_Analysis Animal_Model Rodent Model (Rat or Mouse) NGD_4715_Admin Administration of this compound or Vehicle Animal_Model->NGD_4715_Admin NGD_4715_Admin->CPP NGD_4715_Admin->SA NGD_4715_Admin->Microdialysis

Caption: Experimental Workflow for Investigating this compound Effects.

Logical_Relationship NGD_4715 This compound MCHR1_Blockade MCHR1 Blockade in Reward Circuits (e.g., Nucleus Accumbens) NGD_4715->MCHR1_Blockade leads to Dopamine_Modulation Modulation of Dopamine Release MCHR1_Blockade->Dopamine_Modulation results in Reduced_Reward Reduced Reward Value of Stimuli Dopamine_Modulation->Reduced_Reward contributes to Behavioral_Outcome Decrease in Reward-Seeking Behaviors Reduced_Reward->Behavioral_Outcome manifests as

Caption: Hypothesized Mechanism of this compound in Reward Pathways.

Experimental Protocols

Conditioned Place Preference (CPP)

This protocol is designed to assess the rewarding or aversive properties of this compound itself, or its ability to block the rewarding effects of another substance.

Materials:

  • Three-chamber CPP apparatus

  • Rodents (rats or mice)

  • This compound

  • Rewarding stimulus (e.g., cocaine, sucrose)

  • Vehicle solution

  • Automated video tracking system

Procedure:

  • Pre-Conditioning (Day 1):

    • Allow each animal to freely explore all three chambers of the apparatus for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is recommended where the drug-paired and vehicle-paired chambers are assigned randomly.

  • Conditioning (Days 2-9):

    • This phase consists of 8 days of conditioning sessions.

    • On drug-conditioning days (e.g., Days 2, 4, 6, 8):

      • Administer the rewarding stimulus (e.g., cocaine 10 mg/kg, i.p.) and immediately confine the animal to one of the end chambers for 30 minutes.

      • To test the effect of this compound, administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) 30 minutes prior to the rewarding stimulus.

    • On vehicle-conditioning days (e.g., Days 3, 5, 7, 9):

      • Administer the vehicle and confine the animal to the opposite end chamber for 30 minutes.

  • Test (Day 10):

    • Place the animal in the central chamber with free access to all chambers for 15-20 minutes, in a drug-free state.

    • Record the time spent in each chamber using the video tracking system.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

    • Compare preference scores between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Intravenous Self-Administration

This protocol evaluates the reinforcing efficacy of a drug and how it can be modulated by this compound.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

  • Rodents with indwelling intravenous catheters

  • Drug for self-administration (e.g., cocaine)

  • This compound

  • Saline and heparin for catheter maintenance

Procedure:

  • Catheter Implantation Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia.

    • Allow a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Train animals to press a designated "active" lever to receive an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion). The other lever is "inactive" and has no programmed consequences.

    • Each infusion is paired with a cue light to facilitate learning.

    • Training sessions are typically 2 hours per day until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over 3 consecutive days).

  • This compound Treatment:

    • Once a stable baseline is established, administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.

    • Record the number of active and inactive lever presses.

  • Data Analysis:

    • Compare the number of infusions earned and the pattern of responding across different doses of this compound and vehicle using statistical analysis (e.g., repeated measures ANOVA).

In Vivo Microdialysis in the Nucleus Accumbens

This protocol measures real-time changes in neurotransmitter levels, particularly dopamine, in the nucleus accumbens in response to a rewarding stimulus and this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Freely moving animal system

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Rewarding stimulus

Procedure:

  • Guide Cannula Implantation:

    • Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens shell.

    • Allow for a 5-7 day recovery period.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound or vehicle.

    • After a pre-treatment period (e.g., 30 minutes), administer the rewarding stimulus.

    • Continue collecting dialysate samples for at least 2-3 hours.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the average baseline concentration.

    • Compare the effects of the different treatments on dopamine levels over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Conclusion

The available evidence from preclinical studies on MCHR1 antagonists strongly suggests that this compound has the potential to modulate the brain's reward pathways. By blocking MCHR1, this compound is hypothesized to attenuate the reinforcing properties of both natural and drug-related rewards, likely through the modulation of dopamine signaling in the nucleus accumbens. The protocols outlined in this document provide a framework for researchers to systematically investigate these effects. Further studies are warranted to fully elucidate the therapeutic potential of targeting the MCH system in disorders characterized by dysregulated reward processing, such as addiction and obesity.

References

Troubleshooting & Optimization

Technical Support Center: NGD-4715 Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the drug-drug interaction (DDI) potential of NGD-4715, a discontinued (B1498344) investigational MCHR1 antagonist. The information is intended for researchers, scientists, and drug development professionals who may be studying this compound or similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary drug-drug interaction concern with this compound?

A1: The primary concern with this compound is its potential to induce cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large number of commonly prescribed drugs.[1] This induction can lead to faster metabolism of co-administered drugs that are CYP3A4 substrates, potentially reducing their efficacy.

Q2: Why was the development of this compound discontinued?

A2: The development of this compound was halted primarily due to its propensity to induce CYP3A4.[1] This created a significant risk of undesirable drug-drug interactions, particularly in the target population of obese individuals who are often on multiple medications, such as statins, which are metabolized by CYP3A4.[1]

Q3: Is there clinical evidence of CYP3A4 induction by this compound?

A3: Yes, a clinical study in healthy obese individuals showed that administration of this compound three times daily for 14 days resulted in the induction of the liver enzyme CYP3A4.[1] However, specific quantitative data from this study, such as the fold-change in CYP3A4 activity or the impact on the pharmacokinetics of a sensitive CYP3A4 probe substrate, are not publicly available.

Q4: What is the likely mechanism of CYP3A4 induction by this compound?

A4: While not definitively stated in the available literature for this compound, the most common mechanism for xenobiotic-mediated induction of CYP3A4 is through the activation of the pregnane (B1235032) X receptor (PXR). PXR is a nuclear receptor that acts as a sensor for foreign substances and, upon activation, stimulates the transcription of genes involved in drug metabolism, including CYP3A4.

Q.5: Was this compound evaluated for its effects on other drug-metabolizing enzymes or transporters?

A5: Publicly accessible information does not contain details on the evaluation of this compound's potential to induce or inhibit other major cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6) or drug transporters. Standard drug development protocols would typically involve such assessments.

Troubleshooting and Experimental Guidance

For researchers investigating the DDI potential of this compound or similar compounds, the following provides a general framework for experimental design and troubleshooting.

Experimental Protocols

In Vitro Cytochrome P450 Induction Assay

This protocol provides a general methodology for assessing the potential of a compound to induce CYP enzymes using cryopreserved human hepatocytes, which is considered the gold standard.

Objective: To determine the concentration-dependent induction of major CYP enzymes (e.g., CYP1A2, CYP2B6, and CYP3A4) by a test compound.

Materials:

  • Cryopreserved human hepatocytes from at least three different donors

  • Hepatocyte plating and incubation media

  • Collagen-coated plates (e.g., 24- or 48-well)

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)

  • Probe substrates for each CYP enzyme (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

  • Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound, positive controls, or vehicle control. Typically, cells are treated for 48-72 hours, with media changes every 24 hours.

  • Enzyme Activity Assessment:

    • After the treatment period, remove the treatment medium and incubate the cells with a cocktail of specific CYP probe substrates.

    • Collect the supernatant at specified time points and analyze for the formation of specific metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each CYP enzyme at each concentration of the test compound.

    • Normalize the data to the vehicle control to determine the fold-induction.

    • Plot the fold-induction against the compound concentration to generate a dose-response curve.

    • Calculate the maximum induction effect (Emax) and the half-maximal effective concentration (EC50) from the dose-response curve.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how such data would be structured for a comprehensive assessment of DDI potential.

Table 1: In Vitro CYP Induction Potential of this compound in Human Hepatocytes (Hypothetical Data)

CYP IsoformPositive ControlEC50 (µM)Emax (fold induction)
CYP1A2Omeprazole (50 µM)> 10< 2
CYP2B6Phenobarbital (750 µM)> 10< 2
CYP3A4Rifampicin (10 µM)1.515

Table 2: Clinical DDI Study with a Sensitive CYP3A4 Substrate (e.g., Midazolam) (Hypothetical Data)

ParameterMidazolam AloneMidazolam + this compound% Change
AUC₀-∞ (ng*h/mL) 15050-67%
Cmax (ng/mL) 4525-44%
t₁/₂ (h) 3.01.5-50%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High variability in CYP induction between hepatocyte donors - Genetic polymorphism in regulatory genes (e.g., PXR).- Differences in donor health and medication history.- Use hepatocytes from at least three different donors to assess inter-individual variability.- Ensure donor information is well-documented.
Cytotoxicity observed at higher concentrations of the test compound - The compound is toxic to hepatocytes at the tested concentrations, confounding the induction results.- Perform a cytotoxicity assay (e.g., LDH or ATP assay) in parallel with the induction assay.- Limit the maximum concentration in the induction assay to a non-toxic level.
No induction observed with the positive control - Poor viability or functionality of the hepatocytes.- Issues with the preparation of the positive control solution.- Check cell viability before and after the experiment.- Prepare fresh solutions of the positive control and verify its concentration.
Difficulty in achieving a full dose-response curve (no plateau) - Limited solubility of the test compound.- The compound may be a weak inducer.- Determine the aqueous solubility of the compound in the assay medium.- If solubility is a limiting factor, note this in the data interpretation.

Visualizations

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo Clinical DDI Study cluster_risk Risk Assessment Hepatocytes Primary Human Hepatocytes Treatment Treat with this compound (multiple concentrations) Hepatocytes->Treatment Analysis Measure CYP mRNA and Enzyme Activity Treatment->Analysis Data Calculate EC50 & Emax Analysis->Data Integration Integrate In Vitro and Clinical Data Data->Integration Predictive Models Dosing Administer this compound and CYP3A4 Probe Substrate Sampling Collect Plasma Samples Dosing->Sampling PK_Analysis Measure Drug and Metabolite Concentrations Sampling->PK_Analysis PK_Params Calculate AUC, Cmax, t1/2 PK_Analysis->PK_Params PK_Params->Integration Decision Decision on Development Integration->Decision

Caption: Workflow for assessing drug-drug interaction potential.

PXR_Activation_Pathway NGD4715 This compound PXR PXR (Pregnane X Receptor) NGD4715->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM XREM (Xenobiotic Response Element) PXR_RXR->XREM Binds to CYP3A4_Gene CYP3A4 Gene mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription Protein CYP3A4 Protein (Enzyme) mRNA->Protein Translation Metabolism Increased Metabolism of Co-administered Drugs Protein->Metabolism Leads to

Caption: Proposed mechanism of CYP3A4 induction by this compound.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of NGD-4715 and Other MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the melanin-concentrating hormone receptor 1 (MCHR1) antagonist, NGD-4715, or similar compounds. The focus is on addressing and improving challenging pharmacokinetic (PK) profiles.

Frequently Asked Questions (FAQs)

Q1: What were the primary pharmacokinetic challenges that led to the discontinuation of this compound development?

A1: Development of this compound was halted primarily due to an unfavorable pharmacokinetic profile.[1][2] The main issue identified was its induction of the cytochrome P450 enzyme CYP3A4.[1][2] This induction poses a significant risk of drug-drug interactions, particularly with medications commonly prescribed to individuals with obesity, such as statins.[1][2] Additionally, the development was discontinued (B1498344) to favor the pursuit of molecules with more desirable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

Q2: What is CYP3A4 induction and why is it a concern for a drug candidate like this compound?

A2: CYP3A4 is a critical enzyme in the liver and intestine responsible for the metabolism of a large number of common drugs. CYP3A4 induction is a process where a drug (in this case, this compound) increases the expression and activity of this enzyme. This can lead to the accelerated metabolism of other co-administered drugs that are substrates of CYP3A4, potentially reducing their efficacy. Given that this compound was intended for the treatment of obesity, a condition often associated with comorbidities requiring multiple medications, the risk of drug-drug interactions was a major safety and efficacy concern.[1][2]

Q3: Have other MCHR1 antagonists faced similar pharmacokinetic challenges?

A3: Yes, several other MCHR1 antagonists have been discontinued due to unfavorable pharmacokinetic properties. For instance, GW-856464 failed due to low bioavailability, and BMS-830216, a prodrug of BMS-819881, likely had poor pharmacokinetic and ADME properties.[1] This suggests that developing MCHR1 antagonists with good drug-like properties is a significant challenge for this class of compounds.

Troubleshooting Guides

Issue 1: High In Vitro Potency Not Translating to In Vivo Efficacy

Possible Cause: This is often due to a poor pharmacokinetic profile, leading to insufficient drug exposure at the target site. Specific issues could include low oral bioavailability, rapid metabolism, or poor distribution to the target tissue (e.g., the brain for a centrally acting MCHR1 antagonist).

Troubleshooting Steps:

  • Assess Bioavailability: Conduct in vivo pharmacokinetic studies in animal models (e.g., rats, mice) to determine the oral bioavailability of your compound.

  • Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and the enzymes involved. This can help determine if rapid metabolism is the cause of low exposure.

  • Evaluate Brain Penetration: For centrally acting drugs, it is crucial to determine the brain-to-plasma concentration ratio to ensure the compound is reaching its target in the central nervous system.

Issue 2: Observed In Vivo Efficacy is Highly Variable Between Subjects

Possible Cause: High variability can be due to a number of factors, including genetic polymorphisms in metabolizing enzymes, food effects on absorption, or formulation-related issues.

Troubleshooting Steps:

  • Conduct a Food-Effect Study: Assess the oral bioavailability of your compound in both fed and fasted states in an animal model.

  • Identify Metabolizing Enzymes: Use recombinant human CYP450 enzymes to pinpoint which specific enzymes are responsible for the metabolism of your compound. This can help to understand if enzymes with known genetic polymorphisms are involved.

  • Optimize Formulation: Experiment with different formulation strategies to improve the consistency of absorption.[3]

Data Presentation: Comparative PK Profile of MCHR1 Antagonists

CompoundDeveloperHighest Stage of DevelopmentReason for Discontinuation (if applicable)
This compound Neurogen/LigandPhase ICYP3A4 induction, unfavorable ADME profile[1][2]
GW-856464 GlaxoSmithKlinePhase ILow bioavailability[1]
AMG-076 AmgenPhase IDiscontinued for undisclosed reasons
BMS-830216 Bristol-Myers SquibbPhase IBLack of efficacy, likely poor PK/ADME properties[1]
ALB-127158(a) AMRIPhase ILimited efficacy at predicted therapeutic doses[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP3A4 Induction Potential

Objective: To determine if a test compound induces the expression of CYP3A4 in primary human hepatocytes.

Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to acclimate.

  • Compound Treatment: Treat the hepatocytes with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a positive control (e.g., rifampicin) and a negative control (vehicle).

  • CYP3A4 Activity Assay: After treatment, incubate the cells with a CYP3A4-specific substrate (e.g., midazolam). Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • CYP3A4 mRNA Quantification: Alternatively, or in addition, lyse the cells after treatment and extract mRNA. Quantify the relative expression of CYP3A4 mRNA using qRT-PCR.

  • Data Analysis: Compare the CYP3A4 activity or mRNA levels in the compound-treated cells to the vehicle control. An increase indicates induction potential.

Protocol 2: Formulation Enhancement Using Solid Lipid Nanoparticles (SLNs)

Objective: To improve the oral bioavailability of a poorly soluble compound like this compound by formulating it into SLNs.[3]

Methodology:

  • SLN Preparation (Hot Homogenization Method):

    • Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.

    • Dissolve the drug in the molten lipid.

    • Prepare a hot aqueous surfactant solution (e.g., poloxamer 188) at the same temperature.

    • Disperse the drug-lipid mixture in the aqueous surfactant solution under high-speed homogenization to form a coarse emulsion.

    • Pass the hot pre-emulsion through a high-pressure homogenizer.

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Measure the particle size and polydispersity index using dynamic light scattering.

    • Determine the zeta potential to assess physical stability.

    • Quantify the drug entrapment efficiency and loading capacity.

  • In Vitro Dissolution Study:

    • Perform a dissolution test in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution rate of the SLN formulation to the unformulated drug.

  • In Vivo Pharmacokinetic Study:

    • Administer the SLN formulation and the unformulated drug orally to two groups of animals.

    • Collect blood samples at various time points and measure the plasma drug concentration using LC-MS/MS.

    • Calculate and compare the key pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations.

Visualizations

MCH_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds to G_protein Gq/Gi Protein MCHR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., increased feeding) cAMP->Cellular_Response Ca_release->Cellular_Response

Caption: MCH Receptor 1 Signaling Pathway.

PK_Improvement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Improvement Strategy cluster_evaluation Evaluation Poor_PK Poor In Vivo Pharmacokinetics Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Poor_PK->Metabolism Solubility Solubility & Permeability (BCS Classification) Poor_PK->Solubility Transporters Transporter Studies (e.g., P-gp) Poor_PK->Transporters Chemical_Mod Chemical Modification (e.g., Prodrugs) Metabolism->Chemical_Mod Formulation Formulation Changes (e.g., SLNs, SEDDS) Solubility->Formulation Transporters->Chemical_Mod In_Vivo_PK In Vivo PK Study in Animal Model Formulation->In_Vivo_PK Chemical_Mod->In_Vivo_PK

Caption: Workflow for Investigating and Improving Pharmacokinetics.

CYP3A4_Induction_DDI NGD4715 This compound PXR Pregnane X Receptor (PXR) NGD4715->PXR Activates CYP3A4_Gene CYP3A4 Gene Expression PXR->CYP3A4_Gene Upregulates CYP3A4_Enzyme ↑ CYP3A4 Enzyme CYP3A4_Gene->CYP3A4_Enzyme Leads to Metabolite Inactive Metabolite CYP3A4_Enzyme->Metabolite Statin Co-administered Drug (e.g., Statin) Statin->Metabolite Metabolized by Efficacy ↓ Reduced Efficacy of Statin Metabolite->Efficacy

Caption: Mechanism of CYP3A4 Induction and Drug-Drug Interaction.

References

Navigating hERG Liability in MCHR1 Antagonist Development: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists as potential therapeutics for obesity and other metabolic disorders has been consistently challenged by off-target effects, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][2][3][4] This guide provides practical, in-depth technical support through troubleshooting guides and frequently asked questions to help researchers mitigate hERG liability in their MCHR1 antagonist development programs.

Frequently Asked Questions (FAQs)

1. Why are MCHR1 antagonists prone to hERG liability?

The propensity for MCHR1 antagonists to inhibit the hERG channel stems from the structural similarities between the pharmacophores of MCHR1 ligands and known hERG blockers.[1][5] Both often feature a basic nitrogen atom and lipophilic aromatic regions, which are key recognition elements for the hERG channel pore.[6] A chemometric comparison of approximately 2000 MCHR1 ligands and 1000 hERG ligands has underlined these structural overlaps.[5]

2. What are the primary medicinal chemistry strategies to reduce hERG inhibition in MCHR1 antagonists?

Several strategies can be employed to decouple MCHR1 potency from hERG activity:

  • Reduce Basicity: Lowering the pKa of basic nitrogen moieties is a common and effective approach. This can be achieved by introducing electron-withdrawing groups near the basic center or by replacing highly basic groups (e.g., piperidine) with less basic ones (e.g., morpholine (B109124) or piperazine).[6]

  • Decrease Lipophilicity: High lipophilicity is a known contributor to hERG binding. Strategies to reduce lipophilicity, such as adding polar functional groups or reducing the size of aromatic systems, can significantly decrease hERG affinity.[7]

  • Structural Modifications: Specific structural changes can disrupt key interactions with the hERG channel. This includes:

    • Introducing a methyl group on the benzylic carbon at the 3-position of a quinoline (B57606) core.[8]

    • Replacing a terminal p-fluorophenyl group with a cyclopropylmethoxy group.[8]

    • Limiting the flexibility of linkers between key pharmacophoric features by incorporating them into ring systems.[9]

  • Leverage In Silico Modeling: Utilize pharmacophore models, Quantitative Structure-Activity Relationship (QSAR) studies, and machine learning algorithms to predict hERG liability in silico before synthesis.[1][2][10][11][12] This allows for the prioritization of compounds with a lower predicted risk of cardiotoxicity.

3. What are the standard assays for assessing hERG liability?

A tiered approach is typically used:

  • Early Stage (High-Throughput):

    • Radioligand Binding Assays: Competitive binding assays using a known radiolabeled hERG channel blocker (e.g., [3H]-dofetilide or [3H]-astemizole) to determine the affinity of a test compound for the channel.[3]

    • Fluorescence Polarization (FP) Assays: A homogeneous assay that measures the binding of a fluorescent tracer to the hERG channel.[3]

  • Lead Optimization (Gold Standard):

    • Patch Clamp Electrophysiology: This is the definitive method for assessing hERG channel inhibition. It directly measures the potassium current through the hERG channel in cells expressing the channel (e.g., HEK293 or CHO cells) before and after the application of the test compound.[3][4][13] Both manual and automated patch clamp (APC) systems are widely used.[3][4][13]

4. How do I interpret hERG IC50 values?

The IC50 value represents the concentration of a compound that causes 50% inhibition of the hERG current. However, the raw IC50 value alone is not sufficient to predict clinical risk. It must be considered in the context of the therapeutic plasma concentration of the drug. A safety margin is calculated by dividing the hERG IC50 by the maximum free plasma concentration (Cmax). A larger safety margin indicates a lower risk of clinical QT prolongation.

Troubleshooting Guides

Manual and Automated Patch Clamp Assays
Problem Potential Cause(s) Troubleshooting Steps
Current Rundown Instability of the whole-cell patch configuration, leading to a gradual decrease in current over time. This is a known issue with hERG channels.[14][15]- Include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in the internal pipette solution to support channel activity.[15]- Use perforated patch-clamp techniques (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.[15]- Monitor the baseline current for a sufficient period to extrapolate the rundown and correct the measured drug effect.[15]- Ensure a stable recording temperature, as hERG channel kinetics are temperature-sensitive.[16]
Seal Instability Poor giga-seal formation between the patch pipette and the cell membrane, or loss of the seal over time. High concentrations of divalent cations can destabilize the seal.[14]- Use high-quality, fire-polished patch pipettes.- Ensure proper cell culture conditions and cell health.- Use appropriate extracellular and intracellular solutions. Avoid excessively high concentrations of divalent cations.[14]- For automated systems, ensure proper cell preparation and solution handling.
High Variability in IC50 Values Inconsistent experimental conditions, compound precipitation, or nonspecific binding of the compound to the perfusion system.[17][18]- Standardize experimental protocols, including voltage waveforms, stimulation frequency, and temperature.[17]- Verify the concentration of the test compound in the experimental chamber using analytical methods (e.g., LC-MS/MS).[17]- Pre-treat the perfusion system with the test compound to saturate non-specific binding sites.- Ensure the solubility of the compound in the assay buffer.
No hERG Current or Very Small Current Poor expression of hERG channels in the cell line, or issues with the recording solutions.- Verify hERG expression levels in the cell line using techniques like Western blotting or qPCR.- Use an inducible expression system to ensure robust channel expression.[14]- Check the composition and pH of both the internal and external recording solutions.

Quantitative Data Summary

The following tables summarize key data on MCHR1 antagonists and their corresponding hERG liability.

Table 1: Structure-Activity Relationship (SAR) of MCHR1 Antagonists and hERG Inhibition

Compound IDMCHR1 IC50 (nM)hERG IC50 (µM)Key Structural Features Mitigating hERGReference
Compound 1 3.20.25-[8]
(R)-10h 1.1>30Cyclopropylmethoxy group, benzylic methyl group, [2-(acetylamino)ethyl]amino group[8]
Compound 2 PotentPotent hERG inhibitor-[19][20]
AMG 076 (Compound 11) PotentDramatically reduced hERG liabilityStructural optimization from Compound 2[19][20]
KRX-104130 PotentNo cardiotoxicity predicted/observedIdentified via machine learning models for high MCHR1 affinity and low hERG inhibition[1][2][21]

Table 2: Comparison of hERG Assay Platforms

Assay TypeThroughput"Gold Standard" StatusCommon Issues
Manual Patch Clamp LowYesOperator-dependent, low throughput, current rundown[15]
Automated Patch Clamp (APC) HighIncreasingly acceptedSeal stability, compound handling, higher variability than manual patch[18]
Radioligand Binding HighNo (indirect measure)Does not measure channel function, potential for false positives/negatives
Fluorescence Polarization HighNo (indirect measure)Indirect measurement of binding, potential for assay interference

Experimental Protocols

Manual Patch Clamp Protocol for hERG Assay
  • Cell Culture: Use a stable cell line expressing human hERG channels (e.g., HEK293-hERG or CHO-hERG). Culture cells to 70-90% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a potential of -80 mV.

  • Voltage Protocol:

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to -60 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15-20 seconds).

  • Data Acquisition:

    • Record the baseline hERG tail current for 3-5 minutes to assess stability.

    • Perfuse the test compound at increasing concentrations, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).

    • Perform a final washout with the external solution.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Correct for any current rundown observed during the baseline recording.

    • Normalize the data to the control current and fit to a concentration-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of MCHR1

MCHR1_Signaling MCHR1 Signaling Cascade MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gi/o MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates ERK ERK Activation MCHR1->ERK Leads to AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca2+ IP3->Ca2 Increases

Caption: MCHR1 couples to Gi/o and Gq proteins to modulate downstream signaling pathways.[22][23][24][25]

Experimental Workflow for hERG Liability Assessment

hERG_Workflow hERG Liability Assessment Workflow cluster_0 In Silico Screening cluster_1 In Vitro Screening (High-Throughput) cluster_2 In Vitro Confirmation ('Gold Standard') cluster_3 Risk Assessment QSAR QSAR / Pharmacophore Modeling Binding Radioligand Binding Assay QSAR->Binding ML Machine Learning Prediction ML->Binding APC Automated Patch Clamp Binding->APC Prioritize Hits FP Fluorescence Polarization Assay FP->APC Prioritize Hits MPC Manual Patch Clamp APC->MPC Confirm Key Compounds SafetyMargin Calculate Safety Margin (hERG IC50 / Free Cmax) MPC->SafetyMargin

Caption: A tiered approach for assessing hERG liability in drug discovery programs.

Logic Diagram for Mitigating hERG Liability

Mitigate_hERG Decision-Making for hERG Mitigation Start Potent MCHR1 Antagonist Identified hERG_Test Assess hERG Inhibition (e.g., Patch Clamp) Start->hERG_Test High_Liability High hERG Liability (Low Safety Margin) hERG_Test->High_Liability Yes Low_Liability Low hERG Liability (Acceptable Safety Margin) hERG_Test->Low_Liability No Med_Chem Medicinal Chemistry Optimization High_Liability->Med_Chem Advance Advance Candidate Low_Liability->Advance Redesign Reduce Basicity Decrease Lipophilicity Structural Modification Med_Chem->Redesign Deprioritize Deprioritize / Terminate Med_Chem->Deprioritize If intractable Redesign->hERG_Test Re-test Analogs

Caption: A logical workflow for addressing hERG liability in MCHR1 antagonist projects.

References

NGD-4715 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and formulation of NGD-4715, a selective, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). While development of this compound was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, it remains a valuable tool for preclinical research.[1][2] This guide addresses common challenges researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a piperazine (B1678402) derivative that was developed for the treatment of obesity.[1][3] It is a solid at room temperature.[4][5] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₄BrN₃O₃[4]
Molecular Weight 422.32 g/mol [4]
Appearance Solid[4][5]
Primary Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)[1][4][6]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] For in vivo studies, the choice of vehicle is critical and depends on the required dose and administration route.

Q3: My this compound powder is not dissolving completely in DMSO. What should I do?

If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.[7]

  • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution by breaking up compound aggregates.[7]

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can help overcome the crystal lattice energy of the solid.[7]

  • Lower Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).

Q4: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue for hydrophobic compounds dissolved in DMSO. This "crashing out" occurs because the compound is poorly soluble in the aqueous medium once the DMSO is diluted. Here are some solutions:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, and ideally below 0.1%, to minimize both solvent toxicity and precipitation.[1][8][9]

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.

  • Pre-warmed Media: Always add the compound to pre-warmed (37°C) media, as solubility is often temperature-dependent.[1]

  • Thorough Mixing: Ensure immediate and thorough mixing after adding the compound to the media to promote dispersion.

Troubleshooting Guides

In Vitro Formulation Challenges

Issue: Preparing a stable working solution for cell-based assays.

This workflow outlines the steps for preparing a working solution of this compound for in vitro experiments and troubleshooting precipitation issues.

cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm (37°C) add_dmso->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock dilute Add Stock Solution to Medium (Final DMSO < 0.5%) stock->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute mix Vortex Immediately dilute->mix working Clear Working Solution mix->working precipitate Precipitation Observed? mix->precipitate precipitate->working No lower_conc Lower Final Compound Concentration precipitate->lower_conc Yes serial_dilute Use Step-wise Dilution precipitate->serial_dilute Yes lower_conc->dilute serial_dilute->dilute cluster_decision Formulation Decision Pathway start Define Required Dose (mg/kg) sol_check Is the required concentration achievable in a simple suspension? start->sol_check suspension Use Aqueous Suspension (e.g., 0.5% CMC, 0.1% Tween 80) sol_check->suspension Yes cosolvent Consider Co-solvent System (e.g., PEG400/DMSO) sol_check->cosolvent No stability_test Perform Formulation Stability Test suspension->stability_test lipid Consider Lipid-based System (e.g., Corn Oil) cosolvent->lipid cosolvent->stability_test lipid->stability_test

References

Technical Support Center: Addressing Low Bioavailability of MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. The information is designed to help address common challenges related to their low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My MCHR1 antagonist shows high potency in in-vitro binding assays but has low efficacy in in-vivo oral dosing studies. What is the likely cause?

A1: A common reason for this discrepancy is poor oral bioavailability. For an orally administered compound to be effective, it must dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Many MCHR1 antagonists are lipophilic molecules with low aqueous solubility, which can significantly limit their dissolution and subsequent absorption, leading to low exposure at the target receptor despite high in-vitro potency.

Q2: What are the primary physicochemical properties of my MCHR1 antagonist that I should investigate first when encountering low bioavailability?

A2: The two most critical properties to assess are aqueous solubility and permeability. These are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on these two parameters. Many MCHR1 antagonists fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding where your compound fits will guide your formulation and development strategy.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in-vitro assays. Is this related to my in-vivo bioavailability problems?

A3: Yes, this is a strong indicator of low aqueous solubility and a likely contributor to poor oral bioavailability. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many poorly soluble compounds. However, when this solution is introduced into an aqueous environment (like assay buffer or gastrointestinal fluid), the compound can crash out of solution, making it unavailable for absorption.

Q4: Are there any known structural motifs in MCHR1 antagonists that are associated with poor bioavailability or other development challenges?

A4: Yes, while specific structure-bioavailability relationships can be complex, some MCHR1 antagonists possess characteristics that can present challenges. For instance, many are highly lipophilic to achieve potent binding to the transmembrane receptor, which can lead to poor solubility. Additionally, certain structural features can lead to off-target effects, such as binding to the hERG potassium channel, which is a safety concern. Some compounds have also been reported to induce cytochrome P450 enzymes, which can lead to drug-drug interactions and affect their pharmacokinetic profile.[1]

Troubleshooting Guide

Problem 1: Low Aqueous Solubility

Symptoms:

  • Compound precipitates out of solution during in-vitro experiments when diluted from a DMSO stock.

  • Inconsistent results in in-vitro and in-vivo studies.

  • Low oral bioavailability in pharmacokinetic studies.

Troubleshooting Steps:

  • Characterize Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline at different pH values, simulated gastric and intestinal fluids).

  • pH-Dependent Solubility: Investigate if the solubility of your compound is dependent on pH. Basic compounds will be more soluble at lower pH, while acidic compounds will be more soluble at higher pH. This can be critical for absorption in different parts of the gastrointestinal tract.

  • Formulation Strategies:

    • Co-solvents: Screen for pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) that can increase the solubility of your compound.[2]

    • Surfactants: Evaluate the use of non-ionic surfactants (e.g., polysorbate 80, Cremophor EL) to form micelles that can encapsulate and solubilize your compound.

    • Cyclodextrins: Assess if cyclodextrins can form inclusion complexes with your antagonist to improve its aqueous solubility.

    • Amorphous Solid Dispersions: Consider creating a solid dispersion of your compound in a polymer matrix to maintain it in a higher-energy amorphous state, which generally has better solubility than the crystalline form.[3][4]

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[4]

Problem 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) in Caco-2 or PAMPA assays.

  • High efflux ratio in bidirectional Caco-2 assays, suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Low oral bioavailability despite adequate solubility.

Troubleshooting Steps:

  • Assess Permeability: Use in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.

  • Investigate Efflux: If the Caco-2 assay shows a high efflux ratio (typically >2), your compound is likely being actively transported out of the intestinal cells back into the gut lumen. This can be confirmed by running the assay in the presence of known efflux pump inhibitors.

  • Structural Modification: If efflux is a major issue, medicinal chemistry efforts may be needed to modify the compound's structure to reduce its affinity for efflux transporters.

  • Prodrug Approach: Consider designing a prodrug that masks the features of the molecule recognized by efflux transporters. The prodrug would then be converted to the active antagonist after absorption.

Problem 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability despite good solubility and permeability.

  • High clearance in in-vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes).

  • Low parent compound exposure and high metabolite exposure in in-vivo pharmacokinetic studies.

Troubleshooting Steps:

  • Evaluate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes, S9 fractions, or hepatocytes from relevant species (including human) to determine the intrinsic clearance of your compound.

  • Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites and the metabolic pathways involved.

  • CYP450 Inhibition/Induction: Assess the potential of your compound to inhibit or induce major cytochrome P450 enzymes to avoid potential drug-drug interactions.

  • Structural Modification: If metabolic instability is high, consider structural modifications at the sites of metabolism to block or slow down the metabolic process.

Quantitative Data on MCHR1 Antagonists

The following table summarizes publicly available pharmacokinetic data for several MCHR1 antagonists. It is important to note that experimental conditions can vary, so this table should be used for comparative purposes.

Compound NamePreclinical SpeciesOral Bioavailability (%)T1/2 (h)Cmax (ng/mL)Notes
SNAP-7941 RatGood (not specified)~4-6~500 (at 10 mg/kg)Orally active and demonstrated efficacy in animal models of obesity, anxiety, and depression.[5]
GW-856464 Not specifiedLowNot reportedNot reportedDevelopment was discontinued (B1498344) due to low bioavailability.[1][6][7]
NGD-4715 HumanOrally bioavailableNot reportedNot reportedAdvanced to Phase I clinical trials but was discontinued due to CYP3A4 induction.[1][6]
AMG-076 MouseOrally bioavailableNot reportedNot reportedEntered Phase I clinical trials; development status is unclear.[6][8]
GW-803430 RatOrally activeNot reportedNot reportedPotent and selective MCHR1 antagonist active in animal models of obesity.[9]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of an MCHR1 antagonist across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Prepare Compound Solutions: The MCHR1 antagonist is dissolved in a buffer at a known concentration to be added to the donor wells.

  • Prepare the Acceptor Plate: A 96-well plate is filled with buffer, which may contain a surfactant to act as a "sink" for the permeating compound.

  • Assemble the PAMPA Sandwich: The donor plate is placed on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor well solution.

  • Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration in the acceptor well over time.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active transport of an MCHR1 antagonist using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assessment (Apical to Basolateral):

    • The test compound is added to the apical (upper) side of the Transwell insert.

    • At specific time points, samples are taken from the basolateral (lower) compartment.

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical):

    • The test compound is added to the basolateral compartment.

    • Samples are collected from the apical compartment over time and analyzed.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks

Caption: MCHR1 signaling pathway and point of antagonist intervention.

Low_Bioavailability_Workflow cluster_0 Initial Observation cluster_1 Physicochemical & In-Vitro ADME Profiling cluster_2 Problem Identification & Strategy cluster_3 Iteration & In-Vivo Testing Start Low in-vivo efficacy despite high in-vitro potency Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Permeability (PAMPA, Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism LowSol Problem: Low Solubility Solubility->LowSol LowPerm Problem: Low Permeability Permeability->LowPerm HighMet Problem: High Metabolism Metabolism->HighMet Formulate Strategy: Formulation Enhancement (e.g., Solid Dispersion, Nanosizing) LowSol->Formulate BCS II/IV Redesign Strategy: Medicinal Chemistry Redesign (e.g., Prodrug, Reduce Efflux) LowPerm->Redesign BCS III/IV BlockMeta Strategy: Medicinal Chemistry Redesign (Block Metabolic Sites) HighMet->BlockMeta ReTest Re-evaluate in-vitro profile Formulate->ReTest Redesign->ReTest BlockMeta->ReTest PKStudy Conduct in-vivo pharmacokinetic study ReTest->PKStudy Improved Profile

Caption: Workflow for investigating and addressing low bioavailability.

References

Technical Support Center: NGD-4715 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NGD-4715, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: The most significant documented off-target effect of this compound is the induction of the cytochrome P450 enzyme CYP3A4.[1][2] This can lead to undesirable drug-drug interactions, particularly with medications commonly prescribed to the obese population, such as statins.[1] The development of this compound was discontinued (B1498344) partly due to this liability.[1][2]

Q2: Are there other potential off-target interactions for this compound?

A2: While specific quantitative data for this compound's broader off-target binding profile is not publicly available, MCHR1 antagonists as a class have been associated with potential off-target affinities for serotonergic, adrenergic, histaminergic, muscarinic, and peptidergic (e.g., opioid, neuropeptide Y) receptors, as well as monoamine reuptake transporters.[1] Researchers should consider these potential interactions when designing experiments.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[3][4] MCHR1 is a G-protein coupled receptor (GPCR) that, upon activation by melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.[5][6][7][8] This leads to the inhibition of cyclic AMP (cAMP) production and an increase in intracellular calcium levels, ultimately influencing energy homeostasis and feeding behavior.[5][7]

Q4: Why was the development of this compound discontinued?

A4: The development of this compound was halted for reasons including its induction of CYP3A4, which posed a risk of drug-drug interactions.[1][2] Additionally, the broader class of MCHR1 antagonists has faced challenges in clinical development, including issues with bioavailability and potential for cardiac liabilities related to hERG channel binding.[9][10]

Troubleshooting Guides

Issue: Unexpected variability in experimental results when using this compound with other compounds.

  • Possible Cause: This variability may be due to the induction of CYP3A4 by this compound, which can alter the metabolism of co-administered compounds.

  • Troubleshooting Steps:

    • Review Co-administered Compounds: Determine if any other small molecules in your experiment are substrates for CYP3A4.

    • Control Experiments: Include control groups to assess the metabolic stability of your other compounds in the presence and absence of this compound.

    • CYP3A4 Inhibition: Consider co-administering a known CYP3A4 inhibitor (e.g., ketoconazole) as a control experiment to confirm if the observed variability is CYP3A4-dependent. Note that this may introduce other confounding variables.

    • Alternative Compounds: If possible, consider using alternative compounds that are not metabolized by CYP3A4.

Issue: Observing phenotypes that are inconsistent with MCHR1 antagonism.

  • Possible Cause: The observed effects may be due to off-target binding of this compound to other receptors or transporters, as has been noted for the broader class of MCHR1 antagonists.[1]

  • Troubleshooting Steps:

    • Literature Review: Investigate whether the observed phenotype aligns with the known pharmacology of serotonergic, adrenergic, histaminergic, muscarinic, or peptidergic systems.

    • Competitive Binding Assays: If a specific off-target is suspected, perform competitive binding assays with known ligands for that target to determine if this compound competes for binding.

    • Use of More Selective Antagonists: Compare the results obtained with this compound to those from other, more extensively characterized MCHR1 antagonists with different off-target profiles, if available.

Quantitative Data on Off-Target Effects

Specific quantitative data on the off-target binding profile of this compound is limited in publicly available literature. The primary reported off-target activity is summarized below.

Table 1: Known Off-Target Effect of this compound

Off-TargetEffectSignificanceReference
Cytochrome P450 3A4 (CYP3A4)InductionPotential for drug-drug interactions[1][2]

Table 2: Potential Off-Target Classes for MCHR1 Antagonists

Potential Off-Target ClassExamplesNoteReference
Serotonergic Receptors5-HT2BData for this compound is not specified.[1]
Adrenergic Receptorsα1AData for this compound is not specified.[1]
Histaminergic ReceptorsH1, H2Data for this compound is not specified.[1]
Muscarinic ReceptorsM1, M2, M3Data for this compound is not specified.[1]
Peptidergic ReceptorsOpioid, Neuropeptide YData for this compound is not specified.[1]
Monoamine TransportersSERT, DAT, NETData for this compound is not specified.[1]

Experimental Protocols

Representative Protocol: In Vitro CYP3A4 Induction Assay Using Cultured Human Hepatocytes

This protocol provides a general framework for assessing the potential of a test compound, such as this compound, to induce CYP3A4 activity.

1. Materials and Reagents:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates (e.g., 48-well)

  • Test compound (this compound)

  • Positive control (e.g., Rifampicin, 10 µM)

  • Vehicle control (e.g., 0.1% DMSO)

  • CYP3A4 probe substrate (e.g., Midazolam)

  • LC-MS/MS system for metabolite analysis

2. Cell Plating:

  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

  • Plate the hepatocytes on collagen-coated plates at a suitable density.

  • Allow the cells to attach and form a monolayer for 24-48 hours.

3. Compound Treatment:

  • Prepare a dilution series of this compound in culture medium.

  • Aspirate the old medium from the cells and replace it with medium containing the test compound, positive control, or vehicle control.

  • Incubate the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.

4. Measurement of CYP3A4 Activity:

  • After the treatment period, wash the cells with fresh medium.

  • Add medium containing a CYP3A4 probe substrate (e.g., midazolam) to each well.

  • Incubate for a specified time (e.g., 30-60 minutes).

  • Collect the supernatant and quench the reaction.

  • Analyze the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the rate of metabolite formation for each condition.

  • Normalize the activity to the vehicle control to determine the fold induction.

  • Compare the fold induction by this compound to that of the positive control.

Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., altered gene expression) PKA->Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response ERK ERK PKC->ERK ERK->Response

Caption: MCHR1 Signaling Pathway.

CYP3A4_Induction_Workflow start Plate Human Hepatocytes treat Treat with this compound, Positive Control (Rifampicin), and Vehicle Control for 72h start->treat wash Wash Cells treat->wash probe Incubate with CYP3A4 Probe Substrate (e.g., Midazolam) wash->probe collect Collect Supernatant probe->collect analyze Analyze Metabolite Formation (e.g., 1'-hydroxymidazolam) by LC-MS/MS collect->analyze data Calculate Fold Induction vs. Vehicle Control analyze->data

Caption: Experimental Workflow for CYP3A4 Induction Assay.

Drug_Interaction_Logic NGD4715 This compound Induction Increased Expression (Induction) NGD4715->Induction CYP3A4 CYP3A4 Enzyme Metabolism Increased Metabolism CYP3A4->Metabolism Induction->CYP3A4 OtherDrug Co-administered Drug (CYP3A4 Substrate) OtherDrug->CYP3A4 Metabolized by Efficacy Decreased Efficacy of Co-administered Drug Metabolism->Efficacy

Caption: Logic of Potential Drug-Drug Interactions.

References

Technical Support Center: NGD-4715 Metabolic Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Development of NGD-4715 was discontinued, and detailed public data on its metabolic stability and degradation pathways are limited. The following guide provides general experimental protocols and troubleshooting advice relevant to the study of a compound like this compound, using illustrative, hypothetical data for educational purposes. The primary known metabolic characteristic of this compound is its induction of the cytochrome P450 enzyme CYP3A4.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known metabolic profile of this compound?

A1: Publicly available information indicates that this compound is an inducer of the cytochrome P450 enzyme CYP3A4.[1] This property was a significant factor in the decision to discontinue its development, as it suggests a high potential for drug-drug interactions with other medications metabolized by this enzyme.[1] Detailed information on its degradation pathways and specific metabolites is not publicly available.

Q2: How can we assess the in vitro metabolic stability of a compound like this compound?

A2: The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring the decrease in the parent compound's concentration over time.[2][3][4] Key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint).[3][4]

Q3: Which in vitro systems are most appropriate for studying the metabolism of this compound?

A3: Given that this compound is a known CYP3A4 inducer, human liver microsomes (HLMs) and primary human hepatocytes are the most relevant in vitro systems.[4][5] HLMs contain a high concentration of CYP enzymes, while hepatocytes contain both Phase I and Phase II metabolic enzymes and better represent the cellular environment.[4][6]

Troubleshooting Guide

Q1: We are observing very rapid disappearance of our compound in the microsomal stability assay. What could be the reason?

A1: Rapid disappearance suggests high metabolic liability. However, it could also be due to experimental artifacts. Here is a troubleshooting guide:

start High Compound Disappearance check_controls Review Controls: - No-cofactor control shows similar disappearance? - Heat-inactivated microsome control shows disappearance? start->check_controls instability Issue is likely chemical instability in buffer. check_controls->instability Yes binding Issue could be non-specific binding to plasticware. check_controls->binding No, but positive control also shows high disappearance metabolism High disappearance is likely due to metabolism. Proceed with metabolite identification. check_controls->metabolism No, controls are clean troubleshoot_binding Troubleshoot non-specific binding: - Use low-binding plates. - Include a detergent (e.g., 0.01% Tween-80). binding->troubleshoot_binding

Caption: Troubleshooting workflow for high compound disappearance.

Q2: Our results show high variability between replicate experiments. What are the common causes?

A2: High variability can stem from several sources. Ensure consistent pipetting techniques, proper mixing of incubation solutions, and consistent timing for sample collection. Also, verify the stability of the compound in the storage solvent and the consistency of the microsomal protein concentration.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (or the test compound) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system.

  • Incubation:

    • Pre-warm the phosphate buffer and microsomal suspension to 37°C.

    • In a 96-well plate, add the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[5]

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
ParameterValueUnits
Half-life (t½)25minutes
Intrinsic Clearance (CLint)55.4µL/min/mg protein
Table 2: Hypothetical Cross-Species Comparison of this compound Intrinsic Clearance
SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)
Human55.4
Rat78.2
Dog45.1
Monkey62.8

Signaling Pathways and Workflows

This compound Metabolic Degradation Pathway (Hypothetical)

The following diagram illustrates a plausible, though hypothetical, metabolic pathway for a compound with a structure similar to this compound, involving CYP3A4-mediated oxidation.

NGD4715 This compound CYP3A4 CYP3A4 NGD4715->CYP3A4 Metabolite1 O-demethylation Metabolite PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2 Hydroxylation Metabolite Metabolite2->PhaseII Metabolite3 N-dealkylation Metabolite CYP3A4->Metabolite1 CYP3A4->Metabolite2 CYP3A4->Metabolite3 Excretion Excretion PhaseII->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Metabolic Stability Assay

This diagram outlines the typical workflow for conducting an in vitro metabolic stability assay.

start Prepare Reagents (Compound, Microsomes, Buffer) incubation Set up Incubation Plate (Compound + Microsomes + Buffer) start->incubation pre_incubation Pre-incubate at 37°C incubation->pre_incubation reaction_start Initiate Reaction with NADPH pre_incubation->reaction_start sampling Collect Samples at Time Points reaction_start->sampling reaction_stop Quench Reaction (Acetonitrile + Internal Standard) sampling->reaction_stop analysis LC-MS/MS Analysis reaction_stop->analysis data_processing Calculate t½ and CLint analysis->data_processing

References

Technical Support Center: NGD-4715 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGD-4715 in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule developed for the treatment of obesity.[1] It functions as a selective antagonist of the melanin-concentrating hormone receptor-1 (MCHR1).[1][2][3] By blocking the MCHR1, this compound is intended to reduce food intake and potentially increase energy expenditure, thereby leading to weight loss.[1][4]

Q2: What were the key findings from preclinical and clinical studies of this compound?

A2: In preclinical studies using rodent models of diet-induced obesity, chronic administration of MCHR1 antagonists like this compound resulted in modest reductions in body weight.[4] These effects are believed to stem from a combination of decreased food intake and increased energy expenditure.[4] A Phase I clinical trial for this compound began in 2006, and in 2007 it was announced that the drug was safe and well-tolerated, with some positive effects on glucose and lipid metabolism.[4]

Q3: Why was the development of this compound discontinued (B1498344)?

A3: The development of this compound was discontinued for reasons including its induction of the cytochrome P450 enzyme CYP3A4. This raised concerns about potential drug-drug interactions with medications commonly prescribed to individuals with obesity, such as statins.[4] Following the acquisition of Neurogen by Ligand Pharmaceuticals in 2009, development was halted in favor of pursuing molecules with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3][4]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo efficacy studies with this compound or other MCHR1 antagonists.

Issue 1: Lack of Efficacy (No Significant Reduction in Body Weight or Food Intake)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Dosing or Administration Route - Review literature for effective dose ranges of MCHR1 antagonists in the selected animal model. - Consider a dose-response study to determine the optimal dose. - Evaluate the administration route (e.g., oral gavage, subcutaneous injection) and frequency to ensure adequate exposure.[4]
Poor Bioavailability - Low bioavailability was a known issue for some MCHR1 antagonists.[4] - Conduct pharmacokinetic (PK) studies to measure plasma and brain concentrations of this compound to confirm adequate exposure.
Animal Model Selection and Variability - The choice of rodent strain can significantly impact the development of diet-induced obesity and the response to treatment.[5] - Ensure the use of an appropriate control group and consider the age, sex, and baseline body weight of the animals.[5][6] - Factors such as diet composition and duration of high-fat diet feeding can influence outcomes.[5]
Compensatory Mechanisms - The body may adapt to chronic MCHR1 blockade, leading to a diminished effect over time. - Consider study designs that include intermittent dosing or combination therapies to address potential compensatory responses.
Non-specific Effects at High Doses - At high concentrations, some compounds may exhibit off-target effects that can confound results.[2][3] - If using high doses, it is crucial to include control groups to assess for non-specific toxicity or behavioral changes.
Issue 2: High Variability in Experimental Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Dosing Technique - Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage) to minimize stress and ensure consistent delivery of the compound.
Environmental Stressors - House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity. - Minimize noise and other disturbances that could affect feeding behavior and stress levels.
Dietary Inconsistencies - Use a standardized high-fat diet from a reputable supplier.[5] - Ensure consistent access to food and water for all animals.
Individual Animal Differences - Randomize animals into treatment groups based on body weight to ensure a balanced distribution. - Increase the sample size per group to improve statistical power and reduce the impact of individual outliers.

Experimental Protocols

General Protocol for a Diet-Induced Obesity (DIO) Rodent Model
  • Animal Selection: Choose a suitable rodent strain known to be susceptible to diet-induced obesity, such as C57BL/6 mice or Sprague-Dawley rats.

  • Acclimation: Acclimate animals to the housing facility for at least one week before starting the experiment.

  • Induction of Obesity: Feed animals a high-fat diet (typically 45-60% kcal from fat) for a period of 6-12 weeks to induce obesity. A control group should be fed a standard chow diet.

  • Baseline Measurements: Before starting treatment, record baseline body weight, food intake, and other relevant metabolic parameters (e.g., fasting glucose, insulin (B600854) levels).

  • Randomization: Randomize obese animals into treatment and vehicle control groups based on body weight.

  • Drug Administration: Administer this compound or vehicle control at the predetermined dose, route, and frequency.

  • Monitoring: Monitor body weight and food intake daily or several times per week.

  • Terminal Procedures: At the end of the study, collect blood and tissue samples for analysis of relevant biomarkers (e.g., plasma lipids, hormones) and target engagement.

Visualizations

Signaling Pathway of MCHR1 Antagonism

MCHR1_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds Gi_Go_Gq Gαi/Gαo/Gαq Signaling MCHR1->Gi_Go_Gq Activates NGD4715 This compound NGD4715->MCHR1 Blocks AC Adenylyl Cyclase Gi_Go_Gq->AC Inhibits PLC Phospholipase C Gi_Go_Gq->PLC Activates cAMP ↓ cAMP AC->cAMP FoodIntake ↑ Food Intake ↓ Energy Expenditure cAMP->FoodIntake Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->FoodIntake

Caption: this compound blocks MCH from binding to the MCHR1 receptor.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Animal Model Selection (e.g., C57BL/6 Mice) diet Diet-Induced Obesity (DIO) (High-Fat Diet vs. Control Chow) start->diet baseline Baseline Measurements (Body Weight, Food Intake) diet->baseline randomize Randomization into Groups (Vehicle, this compound Doses) baseline->randomize treatment Chronic Drug Administration randomize->treatment monitoring Monitor Body Weight, Food Intake, Behavior treatment->monitoring end End of Study: Terminal Sample Collection (Blood, Tissues) monitoring->end analysis Data Analysis (Statistics, Biomarkers) end->analysis

Caption: A typical workflow for a diet-induced obesity study.

Troubleshooting Logic for Lack of Efficacy

Troubleshooting_Efficacy start Issue: Lack of Efficacy check_dose Is the dose and route appropriate? start->check_dose check_pk Is there sufficient drug exposure (PK)? check_dose->check_pk Yes solution_dose Action: Perform dose-response study. Consult literature. check_dose->solution_dose No check_model Is the animal model appropriate? check_pk->check_model Yes solution_pk Action: Conduct PK studies. Consider formulation changes. check_pk->solution_pk No solution_model Action: Review model selection (strain, age, diet). Increase N. check_model->solution_model No end Problem Resolved/Understood check_model->end Yes solution_dose->check_dose solution_pk->check_pk solution_model->check_model

Caption: A decision tree for troubleshooting lack of efficacy.

References

Validation & Comparative

A Comparative Guide to NGD-4715 and Other Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective treatments for obesity has led to the investigation of various pharmacological targets, with the melanin-concentrating hormone receptor 1 (MCHR1) emerging as a promising candidate. Antagonism of MCHR1 has been shown to reduce food intake and promote weight loss in preclinical models. This guide provides a detailed comparison of NGD-4715, a clinical-phase MCHR1 antagonist, with other notable antagonists that have been evaluated in preclinical and clinical studies. The information presented herein is intended to support researchers and drug development professionals in understanding the landscape of MCHR1 antagonist development.

Mechanism of Action: Targeting the MCHR1 Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis. It exerts its effects by binding to MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The activation of MCHR1 by MCH initiates a signaling cascade that ultimately leads to an increase in appetite and food intake. MCHR1 antagonists, such as this compound, work by blocking the binding of MCH to its receptor, thereby inhibiting this orexigenic signaling pathway.

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαq/i MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Activity Neuronal Activity Ca_release->Neuronal_Activity PKC->Neuronal_Activity Food_Intake Increased Food Intake Neuronal_Activity->Food_Intake NGD_4715 This compound (Antagonist) NGD_4715->MCHR1 Blocks

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Comparative Performance of MCHR1 Antagonists

The development of MCHR1 antagonists has been challenging, with several compounds discontinued (B1498344) for various reasons. The following tables summarize the available quantitative data for this compound and other key antagonists to facilitate a comparative analysis.

Table 1: In Vitro Potency and Selectivity
CompoundMCHR1 Binding Affinity (Kᵢ, nM)MCHR1 Functional Antagonism (IC₅₀, nM)hERG Inhibition (IC₅₀, µM)Notes
This compound Data not availableData not availableData not availableDescribed as a selective, brain penetrant, and orally bioavailable MCHR1 antagonist[1].
ALB-127158(a) 7Data not availableData not availableGood selectivity over other GPCRs, ion channels, and transporters[2].
AMG-076 0.61.2 (Ca²⁺ mobilization)>10Highly selective against MCHR2[3].
GW-856464 Data not availableData not availableData not availableDevelopment precluded by low bioavailability[4].
BMS-830216 10 (as BMS-819881)Data not availableData not availableA prodrug of BMS-819881[4].
KRX-104130 Data not available2012.98Identified through virtual screening with a focus on avoiding cardiotoxicity[2].
Table 2: Preclinical Pharmacokinetics
CompoundSpeciesOral Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)Key Findings
This compound Rat, DogOrally bioavailable[1]Brain penetrant[1]Specific quantitative data not publicly available.
ALB-127158(a) RodentsData not availableLower brain exposure than predicted from preclinical models[2].A subsequent study in humans looking at cerebrospinal fluid (CSF) levels suggested lower than expected brain exposure[2].
AMG-076 MouseOrally bioavailable[5]Data not availableEffective in reducing body weight gain in diet-induced obese mice[5].
GW-856464 Data not availableLowData not availableDevelopment was halted due to low bioavailability[4].
BMS-830216 Data not availableData not availableData not availableA prodrug strategy was employed, suggesting potential bioavailability challenges with the parent compound (BMS-819881)[4].
KRX-104130 Mouse20.3Data not availableCmax: 0.13 µg/mL, Tmax: 6.67 h, T½: 10.22 h after a 20 mg/kg oral dose[2].
Table 3: In Vivo Efficacy in Obesity Models
CompoundAnimal ModelDoseDurationKey Efficacy Results
This compound Rat, DogData not availableData not availableEnabled target validation in feeding models[1].
ALB-127158(a) RodentsData not availableData not availableProduced significant weight loss in rodents[2].
AMG-076 Diet-induced obese mice3, 10, 100 mg/kg/day (in diet)8 weeksDose-related reduction in weight gain in wild-type mice but not in MCHR1 knockout mice. The effect was associated with an increase in energy expenditure rather than a significant reduction in food intake[5][6].
GW-856464 Data not availableData not availableData not availableData not available.
BMS-830216 Obese subjects (human)Data not available28 daysFailed to show any significant weight loss efficacy in a Phase I study[4].
KRX-104130 Data not availableData not availableData not availableData not available.

Key Reasons for Discontinuation

A critical aspect of drug development is understanding the reasons for the discontinuation of clinical candidates. For MCHR1 antagonists, the primary challenges have been off-target effects, particularly hERG inhibition leading to cardiotoxicity, and suboptimal pharmacokinetic properties.

  • This compound: Development was discontinued due to the induction of the cytochrome P450 enzyme CYP3A4, which could lead to undesirable drug-drug interactions[1].

  • GW-856464: Halted due to low oral bioavailability[4].

  • hERG Liability: A significant number of MCHR1 antagonist programs have been challenged by the compounds also inhibiting the hERG potassium channel, a major safety concern due to the risk of cardiac arrhythmias[7][8].

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the evaluation of MCHR1 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MCHR1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing MCHR1) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: - Membranes - Radioligand ([¹²⁵I]-MCH) - Test Compound (e.g., this compound) Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Measurement Radioactivity Measurement (Scintillation Counter) Filtration->Measurement Curve_Fitting Competition Binding Curve (IC₅₀ determination) Measurement->Curve_Fitting Ki_Calculation Kᵢ Calculation (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand binding assay to determine MCHR1 affinity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human MCHR1.

  • Incubation: The cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize MCH-induced intracellular calcium release, which is a downstream event of MCHR1 activation.

Methodology:

  • Cell Culture: Cells expressing MCHR1 (e.g., CHO or HEK293 cells) are plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (antagonist) at various concentrations is added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of MCH (agonist) is added to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified to determine its IC₅₀ value.

In Vivo Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Model

This in vivo experiment evaluates the efficacy of an MCHR1 antagonist in a disease-relevant animal model.

DIO_Mouse_Study_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Mice Mice (e.g., C57BL/6J) High_Fat_Diet High-Fat Diet Feeding (e.g., 8-12 weeks) Mice->High_Fat_Diet Obese_Mice Diet-Induced Obese (DIO) Mice High_Fat_Diet->Obese_Mice Randomization Randomization into Treatment Groups Obese_Mice->Randomization Treatment Daily Dosing - Vehicle - Test Compound (e.g., this compound) Randomization->Treatment Measurements Daily/Weekly Measurements: - Body Weight - Food Intake Treatment->Measurements Final_Analysis Final Analysis: - Body Composition (Fat/Lean Mass) - Metabolic Parameters Measurements->Final_Analysis

Caption: Experimental workflow for an in vivo efficacy study in a DIO mouse model.

Methodology:

  • Obesity Induction: Male C57BL/6J mice are fed a high-fat diet for a period of 8-12 weeks to induce obesity.

  • Group Allocation: The diet-induced obese (DIO) mice are then randomized into different treatment groups (e.g., vehicle control and different doses of the test compound).

  • Drug Administration: The test compound is administered daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Terminal Procedures: At the end of the study, body composition (fat and lean mass) may be analyzed, and blood samples can be collected to measure various metabolic parameters.

Conclusion

The development of MCHR1 antagonists for the treatment of obesity has been a complex endeavor, with many promising compounds failing to reach the market due to safety or pharmacokinetic challenges. This compound, while demonstrating a favorable profile in early clinical trials, was ultimately discontinued due to its potential for drug-drug interactions. The comparative data presented in this guide highlights the critical importance of optimizing not only potency and efficacy but also safety and pharmacokinetic properties in the design of new MCHR1 antagonists. Future research in this area will likely focus on identifying compounds with a wider therapeutic window, particularly with respect to hERG liability and metabolic enzyme interactions.

References

A Comparative Analysis of MCHR1 Antagonists: NGD-4715 and ALB-127158(a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational small molecule antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1): NGD-4715 and ALB-127158(a). Both compounds were developed as potential therapeutics for obesity by targeting the MCHR1 pathway, which is critically involved in the regulation of energy homeostasis and appetite. This document summarizes their mechanism of action, preclinical and clinical findings, and key differentiating characteristics based on available data.

Introduction to MCHR1 Antagonism

The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior and energy balance.[1] It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. In rodents, only MCHR1 is present, making it a key target for anti-obesity drug development.[1] Antagonism of MCHR1 is expected to reduce food intake and increase energy expenditure, thereby leading to weight loss. Both this compound and ALB-127158(a) were designed to block the action of MCH at MCHR1.

Mechanism of Action and Signaling Pathway

Both this compound and ALB-127158(a) are competitive antagonists at the MCHR1. The MCHR1 is coupled to Gαi/o and Gαq proteins. Activation of the receptor by MCH typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels (via Gαi/o) and an increase in intracellular calcium (via Gαq). By blocking MCH binding, this compound and ALB-127158(a) inhibit these downstream signaling cascades, thereby mitigating the orexigenic (appetite-stimulating) effects of MCH.

cluster_membrane cluster_invisible MCHR1 MCHR1 Gai_o Gαi/o MCHR1->Gai_o Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH MCH->MCHR1 Activates Antagonist This compound / ALB-127158(a) Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gai_o->AC Inhibits PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP Response Orexigenic Effects (Increased Appetite) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response_invis->Response

Caption: MCHR1 Signaling Pathway and Point of Antagonism.

In Vitro and In Vivo Pharmacology

A direct comparison of the in vitro potency of the two compounds is limited by the availability of public data for this compound. However, both have been described as potent and selective MCHR1 antagonists.

ParameterThis compoundALB-127158(a)
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Mechanism of Action Small molecule antagonistSmall molecule antagonist
In Vitro Potency (IC50) Data not publicly available7 nM[2][3]

Preclinical studies in rodent models of obesity demonstrated the efficacy of both compounds in reducing body weight and food intake.

Study TypeThis compoundALB-127158(a)
Animal Model Rat and dog feeding models[4]Diet-induced obese (DIO) mice and high-fat diet (HFD) rats[3]
Key Findings Enabled target validation in feeding models[4]DIO Mice: Significant and sustained decrease in body weight and food intake at 5-15 mg/kg bid. Weight reduction was predominantly from fat loss.[3] HFD Rats: Significant weight loss and food reduction at doses as low as 1.25 mg/kg p.o. Maximal weight loss of ~10% at 10 mg/kg.[3]

Clinical Trial Data

Both this compound and ALB-127158(a) advanced to Phase I clinical trials. While both were found to be generally safe and well-tolerated, key differences in their pharmacokinetic and pharmacodynamic profiles emerged, ultimately leading to the discontinuation of their development for obesity.

ParameterThis compoundALB-127158(a)
Phase of Development Phase I (Discontinued)[4][5]Phase I (Discontinued)[6][7]
Safety and Tolerability Safe and well-tolerated in single rising oral doses in healthy overweight and obese subjects.[5][8]Safe and well-tolerated in single and multiple ascending dose studies in healthy, overweight, and obese male subjects.[1][6]
Pharmacokinetics Orally bioavailable and brain penetrant.[4]Tmax: 1-3 hours post-dose.[3] t1/2 (single dose): 18-21 hours.[3] t1/2 (multiple doses): ~26 hours.[3] CNS Exposure: Limited.[7]
Pharmacodynamics/Efficacy Showed desirable effects on lowering lipid levels in healthy individuals on a high-calorie diet.[4]Slight reduction in self-reported 'hunger' and 'desire to eat' at the highest doses in overweight/obese volunteers.[7]
Reason for Discontinuation Induction of cytochrome P450 enzyme CYP3A4, posing a risk of drug-drug interactions.[4]Limited CNS exposure at doses tested, suggesting insufficient target engagement in the brain for a centrally-mediated anti-obesity effect.[7]

Key Differentiators and Summary

The primary distinction between this compound and ALB-127158(a) lies in their pharmacokinetic properties and resulting clinical limitations. This compound demonstrated good oral bioavailability and brain penetration, a desirable characteristic for a centrally-acting anti-obesity agent.[4] However, its significant induction of the metabolic enzyme CYP3A4 presented a major hurdle for further development due to the high potential for drug-drug interactions.[4]

Conversely, ALB-127158(a) did not appear to have significant metabolic liabilities but suffered from poor penetration of the blood-brain barrier.[7] A study specifically investigating its concentration in cerebrospinal fluid confirmed lower than expected brain exposure.[6][7] This limited central nervous system availability likely explains the modest effects on appetite observed only at high doses and was the primary reason for halting its development for obesity.[7]

cluster_ngd This compound Development Path cluster_alb ALB-127158(a) Development Path N_Start MCHR1 Antagonist (Brain Penetrant) N_Phase1 Phase I Clinical Trial N_Start->N_Phase1 N_Safety Safe & Well-Tolerated N_Phase1->N_Safety N_Lipids Positive Effect on Lipids N_Phase1->N_Lipids N_CYP Induces CYP3A4 N_Phase1->N_CYP N_DDI High Risk of Drug-Drug Interactions N_CYP->N_DDI N_End Development Discontinued N_DDI->N_End A_Start MCHR1 Antagonist A_Phase1 Phase I Clinical Trial A_Start->A_Phase1 A_Safety Safe & Well-Tolerated A_Phase1->A_Safety A_Appetite Slight Effect on Appetite (High Doses) A_Phase1->A_Appetite A_CNS Limited CNS Exposure A_Phase1->A_CNS A_Target Insufficient Target Engagement A_CNS->A_Target A_End Development Discontinued A_Target->A_End

Caption: Comparative Development Pathways of this compound and ALB-127158(a).

Experimental Protocols

Detailed below are generalized protocols for the key experiments cited in the development of MCHR1 antagonists.

MCHR1 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the MCHR1.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., HEK-293 cells) through homogenization and differential centrifugation.[3]

  • Binding Reaction: A fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).[3]

  • Competition: The incubation is performed in the presence of varying concentrations of the test compound (this compound or ALB-127158(a)).

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes). The reaction is then terminated by rapid vacuum filtration through a filter plate, which traps the membranes with the bound radioligand.[3]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Rodent Model

This in vivo model is used to evaluate the anti-obesity effects of a compound.

  • Induction of Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 15 weeks) to induce an obese phenotype.[9] Control animals are fed a standard chow diet.

  • Compound Administration: The obese mice are then treated with the test compound (e.g., ALB-127158(a)) or vehicle control. The compound is typically administered orally (p.o.) or via intraperitoneal (i.p.) injection, once or twice daily for a specified duration.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) throughout the study.[9]

  • Body Composition Analysis: At the end of the study, body composition (fat mass vs. lean mass) may be analyzed using techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.

  • Data Analysis: The changes in body weight, food intake, and body composition between the compound-treated and vehicle-treated groups are statistically analyzed to determine the efficacy of the compound.

Start C57BL/6J Mice (8 weeks old) Randomize Randomize into Two Groups Start->Randomize HFD High-Fat Diet (15 weeks) Randomize->HFD SFD Standard-Fat Diet (15 weeks) Randomize->SFD Obese Obese Phenotype HFD->Obese Control Control Phenotype SFD->Control Treatment Administer Compound or Vehicle Obese->Treatment Monitor Monitor Body Weight & Food Intake Treatment->Monitor Analysis Analyze Body Composition Monitor->Analysis Results Evaluate Efficacy Analysis->Results

References

Preclinical Showdown: A Comparative Guide to MCHR1 Antagonists NGD-4715 and BMS-830216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of obesity research, the melanin-concentrating hormone receptor 1 (MCHR1) has been a focal point for therapeutic intervention. Among the antagonists developed, NGD-4715 by Neurogen and BMS-830216 by Bristol-Myers Squibb emerged as clinical candidates. This guide provides an objective comparison of their preclinical performance, summarizing available data to inform future research and development in metabolic drug discovery.

At a Glance: Key Preclinical Characteristics

ParameterThis compoundBMS-830216 (BMS-819881*)
Target Melanin-Concentrating Hormone Receptor 1 (MCHR1)Melanin-Concentrating Hormone Receptor 1 (MCHR1)
Mechanism of Action AntagonistProdrug of a potent MCHR1 antagonist
Reported Preclinical Efficacy Reduction in food intake in animal modelsIn vivo efficacy in diet-induced obese rats
Reason for Discontinuation Induction of cytochrome P450 enzyme CYP3A4Lack of efficacy in reducing body weight in a Phase 1b study

*BMS-830216 is a prodrug that is converted to the active MCHR1 antagonist, BMS-819881, in vivo.

In Vitro Profile: Potency and Selectivity

A direct comparison of the in vitro potency of this compound and BMS-819881 is challenging due to the limited publicly available quantitative data for this compound. However, available information indicates both were potent and selective MCHR1 antagonists.

BMS-819881 (Active metabolite of BMS-830216)

AssaySpeciesResult
Binding Affinity (Ki) Rat MCHR17 nM
Functional Antagonism (Kb) Calcium Mobilization Assay32 nM

BMS-819881 demonstrated potent binding to the rat MCHR1 and functional antagonism in a calcium mobilization assay.

This compound

In Vivo Preclinical Efficacy in Obesity Models

Both compounds were evaluated in preclinical models of diet-induced obesity (DIO), the standard for assessing anti-obesity therapeutics.

This compound: Preclinical studies with this compound in rodent models indicated that selective blockade of MCHR1 was sufficient to achieve a significant reduction in food intake[3]. However, specific quantitative data on the percentage of body weight reduction at particular doses are not detailed in the available literature.

BMS-830216: The prodrug BMS-830216 demonstrated in vivo efficacy in lean and diet-induced obese (DIO) rats, with favorable central nervous system (CNS) penetration[4]. Despite this promising preclinical profile, it failed to demonstrate a significant reduction in body weight in a 28-day Phase 1b clinical trial in obese subjects[5][6].

Pharmacokinetics and Metabolism

This compound: A significant factor leading to the discontinuation of this compound was its induction of the cytochrome P450 enzyme CYP3A4[1]. This property raised concerns about potential drug-drug interactions, a critical consideration for a medication intended for a patient population often taking multiple concurrent therapies.

BMS-819881 (Active Metabolite of BMS-830216): Preclinical pharmacokinetic studies of BMS-819881 were conducted in several species.

SpeciesRouteKey Findings
RatIVModerate terminal elimination half-life
DogIVModerate terminal elimination half-life
MonkeyIVModerate terminal elimination half-life

BMS-819881 also exhibited inhibitory activity against CYP3A4, although this was not cited as the primary reason for the discontinuation of BMS-830216.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating MCHR1 antagonists in preclinical models.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/Gαq MCHR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Leads to Downstream Downstream Signaling cAMP->Downstream Ca_release->Downstream NGD_BMS This compound BMS-819881 (Antagonists) NGD_BMS->MCHR1 Blocks Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Ca2+ Mobilization) (Determine IC50/Kb) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel cyp_assay CYP450 Inhibition/Induction Assay selectivity_panel->cyp_assay pk_studies Pharmacokinetic Studies (Rodents, Non-rodents) cyp_assay->pk_studies Lead Candidate Selection dio_model Diet-Induced Obesity (DIO) Animal Model pk_studies->dio_model efficacy_studies Efficacy Studies (Food Intake, Body Weight) dio_model->efficacy_studies pd_markers Pharmacodynamic Markers efficacy_studies->pd_markers

References

NGD-4715: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MCHR1 antagonist NGD-4715's cross-reactivity with other receptors. Due to the discontinuation of its development, publicly available quantitative data on a broad receptor panel is limited. This document synthesizes available information on its primary target affinity and known off-target interactions, supported by general experimental protocols relevant to the assessment of such compounds.

Executive Summary

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis and a target for anti-obesity therapeutics.[1][2][3] While demonstrating high affinity for MCHR1, the development of this compound was halted, with reports pointing to undesirable off-target effects, notably the induction of the cytochrome P450 enzyme CYP3A4.[4] Furthermore, compounds within this class are often scrutinized for potential cardiac liabilities through interaction with the hERG potassium channel.[5][6] This guide will delve into the known interactions of this compound and provide standardized methodologies for assessing receptor cross-reactivity and off-target effects.

Comparative Receptor Interaction Profile of this compound

Due to the proprietary nature of preclinical data for discontinued (B1498344) drug candidates, a comprehensive quantitative comparison table for this compound against a broad panel of receptors is not publicly available. The following table summarizes the known and potential interactions based on existing literature.

TargetInteraction TypeKnown/Potential EffectSupporting Evidence
MCHR1 Antagonist Primary pharmacological target for anti-obesity effects. [1][2]Preclinical studies and mechanism of action reports.[1][2][3]
CYP3A4 Induction Induces the expression and activity of this key drug-metabolizing enzyme, leading to potential drug-drug interactions. [4]Reports from the drug's development history.[4]
hERG K+ Channel Potential Inhibition A common liability for this class of compounds, potentially leading to cardiac QT interval prolongation. Specific data for this compound is not publicly available.[5][6]General concern for MCHR1 antagonists.[5][6]

Signaling Pathways

To understand the implications of on-target and off-target interactions, it is crucial to visualize the associated signaling pathways.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription

Caption: MCHR1 couples to Gi and Gq proteins, modulating cAMP and calcium signaling pathways.

CYP3A4_Induction_Pathway CYP3A4 Induction Pathway NGD4715 This compound PXR PXR NGD4715->PXR PXR_RXR PXR-RXR Complex PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE CYP3A4_Gene CYP3A4 Gene XRE->CYP3A4_Gene CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Metabolism Increased Drug Metabolism CYP3A4_Protein->Metabolism

Caption: this compound can induce CYP3A4 expression via activation of the Pregnane X Receptor (PXR).

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of receptor cross-reactivity are provided below.

MCHR1 Competitive Binding Assay

This assay determines the affinity of a test compound for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

MCHR1_Binding_Assay_Workflow MCHR1 Competitive Binding Assay Workflow start Start prepare_membranes Prepare HEK293 cell membranes expressing recombinant hMCHR1 start->prepare_membranes prepare_reagents Prepare radioligand ([¹²⁵I]-MCH) and test compound dilutions prepare_membranes->prepare_reagents incubate Incubate membranes, radioligand, and test compound prepare_reagents->incubate filter Rapid vacuum filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Analyze data to determine Ki or IC₅₀ values count->analyze end End analyze->end

Caption: Workflow for determining MCHR1 binding affinity.

Detailed Protocol:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human MCHR1 are prepared by dounce homogenization and differential centrifugation.[7]

  • Binding Reaction: In a 96-well plate, incubate 0.5-1.0 µg of membrane protein with a constant concentration of [¹²⁵I]-labeled MCH (e.g., 0.1 nM) and varying concentrations of the test compound (e.g., this compound).[7] The incubation is typically carried out in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA) for 90 minutes at room temperature.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[7]

CYP3A4 Induction Assay in Human Hepatocytes

This assay evaluates the potential of a test compound to induce the expression of the CYP3A4 enzyme in primary human hepatocytes.

Workflow Diagram:

CYP3A4_Induction_Assay_Workflow CYP3A4 Induction Assay Workflow start Start culture_hepatocytes Culture primary human hepatocytes start->culture_hepatocytes treat_cells Treat cells with test compound, vehicle control, and positive control (e.g., Rifampicin) for 48-72h culture_hepatocytes->treat_cells endpoint_measurement Measure CYP3A4 induction endpoint treat_cells->endpoint_measurement mrna_analysis mRNA analysis (qRT-PCR) endpoint_measurement->mrna_analysis activity_assay Enzyme activity assay (e.g., testosterone (B1683101) 6β-hydroxylation) endpoint_measurement->activity_assay analyze Analyze data to determine EC₅₀ and Emax mrna_analysis->analyze activity_assay->analyze end End analyze->end hERG_Assay_Workflow hERG Patch Clamp Assay Workflow start Start prepare_cells Use cells stably expressing the hERG channel (e.g., HEK293) start->prepare_cells patch_clamp Establish whole-cell patch clamp configuration prepare_cells->patch_clamp record_baseline Record baseline hERG current patch_clamp->record_baseline apply_compound Apply test compound at various concentrations record_baseline->apply_compound record_inhibition Record hERG current in the presence of the compound apply_compound->record_inhibition analyze Analyze current inhibition to determine IC₅₀ record_inhibition->analyze end End analyze->end

References

The Evolution of MCHR1 Antagonists: A Comparative Analysis of First and Second-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of first and second-generation Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists reveals a clear evolution in drug design, primarily driven by the need to mitigate off-target effects, particularly cardiotoxicity associated with hERG channel inhibition. While first-generation antagonists demonstrated high potency in targeting MCHR1, a key player in the regulation of appetite and energy homeostasis, their clinical development was frequently hampered by significant safety concerns. This has led to the development of a second generation of antagonists with markedly improved selectivity and safety profiles, offering renewed promise for their therapeutic potential in obesity and other CNS disorders.

The development of MCHR1 antagonists has been a significant focus for pharmaceutical research, given the receptor's role in promoting feeding behavior. However, the structural similarity between the MCHR1 binding site and the hERG (human Ether-à-go-go-Related Gene) potassium channel has been a persistent challenge. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia. Consequently, the progression from first to second-generation MCHR1 antagonists is largely defined by the successful decoupling of high MCHR1 affinity from hERG liability.

First-Generation MCHR1 Antagonists: Potency Beset by Off-Target Risks

Early MCHR1 antagonists, such as SNAP-7941, T-226296, and SB-568849, were instrumental in validating the therapeutic concept of MCHR1 antagonism for weight management.[1][2] These compounds exhibited potent inhibition of MCHR1 in the nanomolar range. However, their development was often curtailed due to off-target effects, most notably significant hERG channel inhibition, which posed an unacceptable risk of cardiotoxicity.[3][4]

Second-Generation MCHR1 Antagonists: Engineering Safety Through Selectivity

Learning from the challenges of their predecessors, second-generation MCHR1 antagonists were designed with a primary focus on minimizing hERG activity while retaining high MCHR1 potency. Compounds like AMG-076, GW856464, and the parent compound of the prodrug BMS-830216 (BMS-819881) exemplify this new wave of development.[5][6][7] Medicinal chemistry efforts successfully identified new chemical scaffolds and structural modifications that increased the selectivity for MCHR1 over the hERG channel, in some cases by over 1000-fold.[6] This enhanced safety profile has allowed some second-generation compounds to progress further in clinical trials.[7]

Quantitative Comparison of MCHR1 Antagonists

The following tables provide a comparative summary of the in vitro potency and hERG selectivity for representative first and second-generation MCHR1 antagonists.

Table 1: In Vitro Potency and Selectivity of First-Generation MCHR1 Antagonists

CompoundMCHR1 Binding Affinity (Kᵢ/IC₅₀, nM)hERG Inhibition (IC₅₀, nM)Selectivity Index (hERG IC₅₀ / MCHR1 Kᵢ/IC₅₀)
SNAP-794115 (Kᵢ)[2]Data not consistently reported, but known hERG liabilityNot available
T-2262965.5 (IC₅₀, human)Data not consistently reported, but known hERG liabilityNot available
SB-568849~20 (pKi 7.7)Data not consistently reported, but known hERG liabilityNot available
MCHR1 antagonist 265 (IC₅₀)[8][9]4.0[8][9]~0.06

Table 2: In Vitro Potency and Selectivity of Second-Generation MCHR1 Antagonists

CompoundMCHR1 Binding Affinity (Kᵢ/IC₅₀, nM)hERG Inhibition (IC₅₀, nM)Selectivity Index (hERG IC₅₀ / MCHR1 Kᵢ/IC₅₀)
AMG-0760.6 (Kᵢ)[5]>5000[5]>8333
GW856464Potent antagonist[5]Improved hERG profileData not fully disclosed
BMS-81988110.4 (Kᵢ)[5]Data not fully disclosed, but developed to have a clean safety profileData not fully disclosed
KRX-10416560 (IC₅₀)[3]>50000[3]>833

Table 3: Comparative Pharmacokinetic Properties

CompoundGenerationOral Bioavailability (%)Plasma Half-life (t½)Brain Penetration (Brain/Plasma Ratio)
SB-568849FirstAcceptable in vivo stability and oral bioavailability[10]Data not availableAcceptable brain-blood ratio of 1[10]
AMG-076SecondOrally bioavailable[6]Data not availableDemonstrates CNS penetration

Signaling Pathways and Experimental Workflows

The development and evaluation of MCHR1 antagonists involve a series of well-defined experimental procedures and an understanding of the underlying signaling pathways.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ and G₀ proteins. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling ultimately modulates neuronal activity to promote food intake and reduce energy expenditure.

MCHR1_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi/o MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Effector Downstream Effectors cAMP->Effector modulates Response ↑ Food Intake ↓ Energy Expenditure Effector->Response

MCHR1 signaling cascade.
Experimental Workflow for MCHR1 Antagonist Evaluation

The screening and development of MCHR1 antagonists follow a standardized workflow, from initial high-throughput screening to in vivo efficacy studies. A crucial step in this process is the early assessment of hERG liability to eliminate compounds with potential cardiotoxic effects.

Antagonist_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Binding_Assay MCHR1 Radioligand Binding Assay (Determine Ki/IC50) HTS->Binding_Assay hERG_Assay hERG Channel Assay (e.g., Patch Clamp) Binding_Assay->hERG_Assay Selectivity_Screen Selectivity Screening (Other GPCRs) hERG_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life, Brain Penetration) Selectivity_Screen->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Diet-Induced Obesity Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Workflow for MCHR1 antagonist development.
Evolution from First to Second-Generation Antagonists

The progression from first to second-generation MCHR1 antagonists represents a targeted effort to address the key liability of the earlier compounds. This evolution was driven by a deeper understanding of the structural requirements for MCHR1 potency versus hERG inhibition.

Generation_Evolution Gen1 First-Generation Antagonists (e.g., SNAP-7941, T-226296) - High MCHR1 Potency - Significant hERG Inhibition Challenge Key Challenge: hERG-related Cardiotoxicity Gen1->Challenge Gen2 Second-Generation Antagonists (e.g., AMG-076, GW856464) - High MCHR1 Potency - Minimal hERG Inhibition Solution Solution: Structure-Activity Relationship (SAR) - Modify chemical scaffolds - Reduce basicity and lipophilicity Challenge->Solution Solution->Gen2

Evolution of MCHR1 antagonists.

Detailed Experimental Protocols

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of test compounds for the MCHR1 receptor.

Materials:

  • Membranes from cells stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Radioligand, e.g., [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941.

  • Test compounds at various concentrations.

  • Non-specific binding control (a high concentration of a known MCHR1 ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋d, and varying concentrations of the test compound.

  • For total binding wells, add only buffer and radioligand.

  • For non-specific binding wells, add buffer, radioligand, and a high concentration of a non-labeled MCHR1 ligand.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

hERG Manual Patch-Clamp Assay

Objective: To assess the inhibitory effect of test compounds on the hERG potassium channel current.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Internal (pipette) solution (e.g., containing KCl, MgCl₂, ATP, EGTA, and HEPES).

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).

  • Test compounds dissolved in the external solution at various concentrations.

Procedure:

  • Culture hERG-expressing cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Record baseline hERG currents in the absence of the test compound.

  • Perfuse the cell with the external solution containing the test compound at a specific concentration and record the hERG currents.

  • Repeat step 8 with increasing concentrations of the test compound.

  • Measure the amplitude of the tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of MCHR1 antagonists on body weight, food intake, and other metabolic parameters in an animal model of obesity.

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • Test compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

  • Animal weighing scales.

  • Metabolic cages for monitoring food and water intake, and energy expenditure (optional).

Procedure:

  • Induce obesity in mice by feeding them an HFD for several weeks (e.g., 8-12 weeks) until they show a significant increase in body weight compared to mice on a standard chow diet.

  • Randomize the DIO mice into vehicle control and treatment groups.

  • Administer the test compound or vehicle orally once or twice daily for a specified period (e.g., 2-4 weeks).

  • Monitor and record the body weight of each mouse daily or several times a week.

  • Measure food intake daily.

  • At the end of the study, additional metabolic parameters can be assessed, such as fat mass (by DEXA or MRI), plasma levels of glucose, insulin, and lipids.

  • Analyze the data to determine if the test compound significantly reduces body weight gain and food intake compared to the vehicle control group.

Conclusion

The journey from first to second-generation MCHR1 antagonists illustrates a successful application of medicinal chemistry principles to overcome a critical safety hurdle in drug development. By engineering compounds with high selectivity for MCHR1 over the hERG channel, researchers have revitalized the potential of this therapeutic target. The continued investigation of these second-generation antagonists in clinical settings will be crucial in determining their ultimate utility in addressing the global health challenge of obesity and related metabolic disorders.

References

NGD-4715: An In Vitro and In Vivo Correlation of a Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NGD-4715 is a selective, orally bioavailable antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and body weight. Developed for the potential treatment of obesity, this compound progressed to Phase I clinical trials. This guide provides a comparative analysis of the in vitro and in vivo activity of this compound and other MCHR1 antagonists, supported by available experimental data.

Executive Summary

This compound demonstrated promise as an anti-obesity agent by targeting the MCHR1 pathway. In clinical trials, the compound was found to be safe and well-tolerated, with some subjects reporting a loss of appetite. However, its development was discontinued (B1498344) due to the induction of the cytochrome P450 enzyme CYP3A4, a critical enzyme in drug metabolism, which posed a significant risk of drug-drug interactions. This guide will delve into the available preclinical and clinical data for this compound and compare it with other MCHR1 antagonists that have been in development.

In Vitro Activity Comparison

The primary in vitro measure of a drug's potency is its binding affinity (Ki) or the concentration required to inhibit 50% of the target's activity (IC50). While specific Ki or IC50 values for this compound are not publicly available, a comparison with other MCHR1 antagonists highlights the potency of this class of compounds.

CompoundTargetIn Vitro PotencyCYP3A4 Interaction
This compound MCHR1Data not publicly availableInducer (Discontinued)
ALB-127158 MCHR1IC50 = 7 nM[1]Data not available
AMG-076 MCHR1Ki = 0.6 nM[1]Data not available
BMS-830216 (prodrug of BMS-819881) MCHR1Ki = 10.4 nM[1]EC50 = 13 µM (BMS-819881)[1]
GW-803430 MCHR1pIC50 = 9.3[2]Data not available
MCH-1 antagonist 1 MCHR1Ki = 2.6 nM[3]IC50 = 10 µM[3]

In Vivo Activity Comparison

Preclinical studies in animal models of diet-induced obesity (DIO) are crucial for evaluating the in vivo efficacy of anti-obesity drug candidates. MCHR1 antagonists have consistently demonstrated the ability to reduce body weight in these models, primarily through a reduction in food intake and an increase in energy expenditure.[4]

CompoundAnimal ModelDoseEffect on Body Weight
This compound Rodent DIO modelsData not publicly availableReported to cause a significant reduction in food intake.[5]
ALB-127158(a) DIO Mice5-15 mg/kg, twice dailySignificant sustained decrease in body weight and food intake.[6]
High-Fat Diet Rats≥ 1.25 mg/kg, orallySignificant weight loss, with a maximal reduction of approximately 10% at 10 mg/kg.[6]
Generic MCHR1 Antagonist DIO Mice30 mg/kg for 1 month24% reduction in body weight.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluation for MCHR1 antagonists, the following diagrams are provided.

MCHR1_Signaling_Pathway MCHR1 Signaling Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq MCHR1->Gq Activates Gi Gi MCHR1->Gi Activates NGD_4715 This compound (Antagonist) NGD_4715->MCHR1 Blocks PLC Phospholipase C (PLC) Gq->PLC ERK ERK Activation Gq->ERK AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Food_Intake ↓ Food Intake & ↑ Energy Expenditure Ca2->Food_Intake cAMP ↓ cAMP AC->cAMP cAMP->Food_Intake ERK->Food_Intake

MCHR1 Signaling Pathway Diagram

Experimental_Workflow Experimental Workflow for MCHR1 Antagonist Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Functional_Assay Functional Assay (e.g., Calcium mobilization) Binding_Assay->Functional_Assay CYP_Induction CYP450 Induction Assay (e.g., CYP3A4) Functional_Assay->CYP_Induction DIO_Model Diet-Induced Obesity (DIO) Animal Model CYP_Induction->DIO_Model Efficacy_Study Efficacy Study (Body Weight, Food Intake) DIO_Model->Efficacy_Study PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD Phase_I Phase I (Safety, Tolerability) PK_PD->Phase_I

Experimental Workflow Diagram

Experimental Protocols

MCHR1 Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for the MCHR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 receptor (e.g., HEK-293 cells) through homogenization and differential centrifugation.[8]

  • Binding Reaction: A fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, with 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).[8]

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed to remove unbound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Diet-Induced Obesity (DIO) Rodent Model (General Protocol)

This model is used to evaluate the in vivo efficacy of anti-obesity compounds.

  • Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6J) are commonly used.

  • Diet: Animals are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity.[9][10] A control group is fed a standard chow diet.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses. A vehicle control group receives the same formulation without the active compound.

  • Monitoring: Body weight and food intake are monitored daily or weekly throughout the study.[9]

  • Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).

  • Metabolic Parameters: Blood samples may be collected to measure various metabolic parameters, such as glucose, insulin, and lipid levels.

  • Data Analysis: The effects of the test compound on body weight, food intake, and other parameters are compared between the treated and vehicle control groups to determine efficacy.

Conclusion

This compound represents a potent MCHR1 antagonist that showed initial promise for the treatment of obesity. Its journey through preclinical and early clinical development highlights the critical importance of a thorough evaluation of a drug candidate's metabolic profile, in addition to its primary efficacy and safety. While this compound itself did not proceed, the extensive research into MCHR1 antagonists has significantly advanced our understanding of the role of the melanin-concentrating hormone system in energy homeostasis and has provided a valuable foundation for the development of future anti-obesity therapeutics. The comparative data presented in this guide serves as a resource for researchers in the field to inform the design and development of the next generation of MCHR1-targeting drugs.

References

A Comparative Analysis of NGD-4715 Against Current Pharmacotherapies for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational MCHR1 antagonist NGD-4715 against currently approved and leading obesity treatments. The objective is to benchmark this compound's profile, including its mechanism of action, and available clinical data, against the established efficacy and safety of current therapeutic alternatives. All quantitative data is summarized for direct comparison, and where available, details of experimental protocols are provided.

Introduction to this compound

This compound is an investigational small molecule that functions as a selective antagonist for the melanin-concentrating hormone receptor 1 (MCHR1).[1] The rationale for its development was based on preclinical studies in rodents where deletion of the MCH gene or the MCHR1 resulted in lean animals, suggesting that blocking this pathway could reduce food intake and body weight.[1][2] Developed by Neurogen, this compound entered Phase I clinical trials in 2006 to evaluate its safety, pharmacokinetics, and pharmacodynamics in overweight and obese individuals.[3] While the trial demonstrated that the compound was safe and well-tolerated, its development was discontinued (B1498344) after Neurogen's acquisition by Ligand Pharmaceuticals in 2009.[2][4] A significant factor in this decision was the discovery that this compound induced the cytochrome P450 enzyme CYP3A4, posing a risk of drug-drug interactions with other medications commonly prescribed to the obese population, such as statins.[4][5]

Current Landscape of Obesity Pharmacotherapy

The current market for obesity treatments is dominated by a new generation of highly effective drugs, primarily targeting incretin (B1656795) pathways, alongside older medications with different mechanisms of action. These include GLP-1 receptor agonists, dual GLP-1/GIP receptor agonists, combination therapies, and lipase (B570770) inhibitors.

Comparative Data

The following tables provide a structured comparison of this compound and current leading obesity treatments based on available data.

Table 1: Mechanism of Action

Drug ClassDrug Name(s)Mechanism of Action
MCHR1 Antagonist This compoundBlocks the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of food intake.
GLP-1 Receptor Agonists Semaglutide (B3030467), LiraglutideMimic the action of the native glucagon-like peptide-1 (GLP-1), an incretin hormone that increases insulin (B600854) secretion, slows gastric emptying, and acts on the brain to increase satiety and reduce appetite.[1][6]
Dual GLP-1/GIP Receptor Agonist TirzepatideA single molecule that acts as an agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors, leading to enhanced effects on appetite, satiety, and metabolism.[7][8]
Combination Therapies Naltrexone/Bupropion (B1668061)Naltrexone is an opioid antagonist, and bupropion is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. Their combination is thought to affect the hypothalamus's appetite regulatory center and the mesolimbic reward system.[4][9]
Phentermine/TopiramatePhentermine is a sympathomimetic amine that suppresses appetite. Topiramate is an anticonvulsant with weight loss effects, possibly through appetite suppression and enhancing satiety.[10][11][12]
Lipase Inhibitor OrlistatInhibits gastric and pancreatic lipases in the gastrointestinal tract, reducing the absorption of dietary fat by approximately 30%.[13][14][15]
MC4R Agonist SetmelanotideAn agonist of the melanocortin 4 receptor (MC4R), a key component of the leptin-melanocortin pathway that regulates hunger and satiety. It is approved for rare genetic disorders of obesity.[16][17][18]

Table 2: Efficacy and Clinical Trial Data

DrugKey Clinical Trial(s)Average Weight Loss (% of initial body weight)Key Findings
This compound Phase INot applicable (Phase I focused on safety)Found to be safe and well-tolerated in single rising oral doses.[2][3]
Semaglutide STEP 114.9% (vs. 2.4% with placebo) at 68 weeks.[19][20][21]Significantly more participants on semaglutide achieved ≥5% and ≥10% weight loss compared to placebo.[20]
Tirzepatide SURMOUNT-1Up to 22.5% at 72 weeks in people with obesity (without diabetes).[7][22]Superior weight loss compared to semaglutide in a head-to-head trial.[23]
Liraglutide SCALE Obesity and Prediabetes8.0% (vs. 2.6% with placebo) at 56 weeks.[24]A greater proportion of patients achieved clinically significant weight loss compared to placebo.[25][26]
Naltrexone/Bupropion COR-I, COR-II, COR-BMODRanged from ~5% to 9.3% (placebo-subtracted) at 56 weeks.Effective in promoting weight loss, particularly when combined with intensive behavioral modification.
Phentermine/Topiramate EQUIP, CONQUERRanged from ~8.6% to 10.9% (placebo-subtracted) at 56 weeks.Demonstrated significant weight loss and improvement in cardiometabolic risk factors.[27]
Orlistat XENDOS5.8% (vs. 3.0% with placebo) at 4 years.Modest but consistent weight loss and a reduced incidence of type 2 diabetes.[28]
Setmelanotide Phase 3 trials in specific genetic disordersIn patients with POMC or PCSK1 deficiency, 80% achieved ≥10% weight loss at 1 year. In patients with LEPR deficiency, 45.5% achieved ≥10% weight loss at 1 year.[17][18]Highly effective in specific patient populations with rare genetic obesity.

Table 3: Safety and Tolerability

DrugCommon Side EffectsSerious Adverse Events/Contraindications
This compound Well-tolerated in Phase I.Induced cytochrome P450 enzyme CYP3A4, leading to a high risk of drug-drug interactions.[4][5]
Semaglutide Nausea, diarrhea, vomiting, constipation, abdominal pain.[20]Risk of thyroid C-cell tumors (seen in rodents), pancreatitis, gallbladder problems, hypoglycemia. Contraindicated in patients with a personal or family history of medullary thyroid carcinoma or in patients with Multiple Endocrine Neoplasia syndrome type 2.
Tirzepatide Nausea, diarrhea, decreased appetite, vomiting, constipation.[7]Similar to GLP-1 RAs, including risk of thyroid C-cell tumors, pancreatitis, gallbladder problems.
Liraglutide Nausea, diarrhea, constipation, vomiting, headache.[25]Similar to other GLP-1 RAs, including risk of thyroid C-cell tumors and pancreatitis.
Naltrexone/Bupropion Nausea, constipation, headache, vomiting, dizziness, insomnia.Boxed warning for suicidal thoughts and behaviors (associated with bupropion). Can increase blood pressure and heart rate. Contraindicated in patients with uncontrolled hypertension, seizure disorders, or those taking other bupropion-containing products or chronic opioids.
Phentermine/Topiramate Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth.[27]Can increase heart rate. Associated with mood and sleep disorders, cognitive impairment, and metabolic acidosis. Contraindicated in pregnancy (risk of cleft lip/palate), glaucoma, and hyperthyroidism.
Orlistat Oily spotting, flatus with discharge, fecal urgency, fatty/oily stools.[15][28]Can decrease the absorption of fat-soluble vitamins (A, D, E, K) and beta-carotene. Rare cases of severe liver injury have been reported.
Setmelanotide Injection site reactions, skin hyperpigmentation, nausea, headache.[18]Can cause disturbances in sexual arousal (spontaneous penile erections in males and sexual adverse reactions in females). Depression and suicidal ideation have been reported.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (MCHR1 Antagonism)

MCHR1_Pathway cluster_neuron Hypothalamic Neuron MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gq/Gi protein MCHR1->G_protein activates NGD4715 This compound NGD4715->MCHR1 antagonizes PLC Phospholipase C G_protein->PLC activates cAMP_decrease ↓ cAMP G_protein->cAMP_decrease Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Food_Intake ↑ Food Intake ↓ Energy Expenditure Ca_increase->Food_Intake cAMP_decrease->Food_Intake

Caption: this compound signaling pathway.

Signaling Pathway of GLP-1 Receptor Agonists

GLP1_Pathway cluster_pancreas Pancreatic Beta-Cell cluster_brain Hypothalamus cluster_stomach Stomach GLP1_RA GLP-1 Receptor Agonist (e.g., Semaglutide) GLP1R_pancreas GLP-1 Receptor GLP1_RA->GLP1R_pancreas binds GLP1R_brain GLP-1 Receptor GLP1_RA->GLP1R_brain binds Gastric_Emptying ↓ Gastric Emptying GLP1_RA->Gastric_Emptying AC Adenylyl Cyclase GLP1R_pancreas->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Satiety ↑ Satiety ↓ Appetite GLP1R_brain->Satiety

Caption: GLP-1 receptor agonist signaling pathway.

Experimental Workflow for a Typical Phase 3 Obesity Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (e.g., 68 weeks) cluster_endpoints Endpoint Assessment Screening Patient Screening (BMI ≥30 or ≥27 with comorbidities) Randomization Randomization (e.g., 2:1) - Active Drug - Placebo Screening->Randomization Dose_Escalation Dose Escalation Phase Randomization->Dose_Escalation Lifestyle_Intervention Lifestyle Intervention (Diet and Exercise Counseling for all participants) Randomization->Lifestyle_Intervention Maintenance_Dose Maintenance Dose Phase Dose_Escalation->Maintenance_Dose Primary_Endpoints Primary Endpoints: - % Change in Body Weight - Proportion of patients achieving ≥5% weight loss Maintenance_Dose->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Change in Waist Circumference - Change in Cardiometabolic Risk Factors - Safety and Tolerability Maintenance_Dose->Secondary_Endpoints

Caption: Generalized Phase 3 obesity clinical trial workflow.

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are typically found within the supplementary materials of the published studies or on clinical trial registries. Below is a generalized protocol based on common elements from trials of modern obesity drugs like Semaglutide (STEP program) and Tirzepatide (SURMOUNT program).

Title: A Randomized, Double-Blind, Placebo-Controlled, Multicenter, Phase 3 Trial to Evaluate the Efficacy and Safety of [Drug] for Chronic Weight Management in Adults with Obesity or Overweight with Weight-Related Comorbidities.

1. Study Population:

  • Inclusion Criteria: Adults aged 18 years or older with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, obstructive sleep apnea).
  • Exclusion Criteria: History of type 1 or type 2 diabetes, prior or planned bariatric surgery, use of other weight-loss medications within 90 days of screening.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
  • Participants are randomized in a 2:1 ratio to receive either the active drug or a matching placebo.
  • The trial duration is typically 68 to 72 weeks.
  • All participants receive counseling on a reduced-calorie diet (e.g., a deficit of 500 kcal per day relative to estimated total energy expenditure) and increased physical activity (e.g., at least 150 minutes of moderate-intensity exercise per week).

3. Investigational Product Administration:

  • The active drug and placebo are administered via subcutaneous injection once weekly.
  • A dose-escalation period (e.g., 16-20 weeks) is employed to improve tolerability, where the dose is gradually increased to the target maintenance dose.

4. Efficacy Assessments:

  • Primary Endpoints:
  • The mean percentage change in body weight from baseline to the end of the treatment period.
  • The proportion of participants who achieve a weight loss of at least 5% from baseline.
  • Secondary Endpoints:
  • Proportions of participants achieving weight loss of ≥10%, ≥15%, and ≥20%.
  • Change from baseline in waist circumference, systolic and diastolic blood pressure, and lipid profile.
  • Change from baseline in measures of physical functioning and quality of life.

5. Safety Assessments:

  • Adverse events (AEs) are monitored throughout the trial.
  • Vital signs, electrocardiograms (ECGs), and laboratory parameters (including pancreatic enzymes) are assessed at regular intervals.

6. Statistical Analysis:

  • The primary efficacy endpoints are analyzed using an intent-to-treat analysis, including all randomized participants.
  • Analysis of covariance (ANCOVA) or a mixed model for repeated measures (MMRM) is typically used to compare the treatment groups, with adjustments for baseline values and other stratification factors.

Conclusion

This compound, as an MCHR1 antagonist, represented a novel approach to obesity treatment. However, its development was halted due to safety concerns related to drug-drug interactions. In the time since its discontinuation, the field of obesity pharmacotherapy has been revolutionized by the advent of highly effective incretin-based therapies.

When benchmarked against current treatments, the key differentiator is the magnitude of efficacy. While this compound's potential for weight loss in humans was never fully determined in later-phase trials, the leading GLP-1 and dual GLP-1/GIP receptor agonists have demonstrated average weight loss ranging from 15% to over 20%. This level of efficacy was previously achievable only through bariatric surgery.

Furthermore, the safety profile of this compound, specifically its induction of CYP3A4, would present a significant clinical challenge in a patient population often requiring multiple medications for comorbidities. Current treatments, while having their own side effect profiles (primarily gastrointestinal), have a more manageable and well-characterized risk-benefit ratio for their approved indications.

References

Head-to-Head Comparison of NGD-4715 and Other Investigational Anti-Obesity Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-obesity drug development has seen a significant shift over the past decade. While earlier efforts targeting pathways like the melanin-concentrating hormone (MCH) system showed initial promise, they have largely been superseded by highly effective incretin-based therapies. This guide provides a detailed comparison of the discontinued (B1498344) MCHR1 antagonist NGD-4715 with other investigational anti-obesity drugs, focusing on their mechanisms of action, clinical trial data, and experimental protocols.

This compound and the MCHR1 Antagonist Class: A Discontinued Pathway

This compound was a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) developed by Neurogen.[1] The rationale for its development was based on preclinical studies indicating that the MCH system plays a role in regulating food intake and energy expenditure.[2]

Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to its receptor MCHR1 in the brain, stimulates appetite. By blocking this interaction, MCHR1 antagonists like this compound were designed to reduce food intake and promote weight loss.

MCHR1_Antagonist_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to FoodIntake Increased Food Intake MCHR1->FoodIntake Stimulates NGD4715 This compound (MCHR1 Antagonist) NGD4715->MCHR1 Blocks

Figure 1: Simplified signaling pathway of MCHR1 and the action of this compound.

Clinical and Preclinical Findings

This compound entered a Phase I clinical trial to evaluate its safety, pharmacokinetics, and pharmacodynamics.[3] The study was a randomized, double-blind, placebo-controlled, single-center US trial involving single rising oral doses in up to 84 healthy overweight and obese male and female subjects.[3] While the drug was reported to be safe and well-tolerated, with some positive effects on glucose and lipid metabolism, its development was ultimately discontinued.[4] The primary reason for discontinuation was the induction of the cytochrome P450 enzyme CYP3A4, which posed a significant risk of drug-drug interactions with medications commonly prescribed to the obese population, such as statins.[4][5]

Several other MCHR1 antagonists were also in development around the same time, but none successfully reached the market.

Drug NameDeveloperReason for Discontinuation
This compound Neurogen/LigandInduction of CYP3A4 enzyme[4][5]
Alb-127158(a) AMRIModest effect on appetite at the highest dose[4]
AMG-076 AmgenDiscontinued after Phase I, limited publicly available information[4]
GW-856464 GlaxoSmithKlineLow bioavailability[4]
BMS-830216 Bristol-Myers SquibbNo significant weight loss observed in a 28-day Phase I study[4][6]

Preclinical studies in rodent models with various MCHR1 antagonists showed modest reductions in body weight, often in the single or low-double-digit percentages, resulting from a combination of reduced food intake and increased energy expenditure.[4] For instance, chronic intracerebroventricular infusion of an MCH1R antagonist in diet-induced obese mice suppressed body weight gain and reduced cumulative food intake by 14%.[7]

The Rise of Incretin-Based Therapies and Other Novel Mechanisms

In contrast to the limited success of MCHR1 antagonists, a new generation of investigational anti-obesity drugs, primarily targeting the incretin (B1656795) system, has demonstrated unprecedented efficacy in clinical trials.

GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists were initially developed for type 2 diabetes and have shown significant weight loss effects.

Mechanism of Action: These drugs mimic the action of the native hormone GLP-1, which enhances insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and acts on the brain to reduce appetite and promote satiety.

GLP1_RA_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_brain Brain cluster_stomach Stomach GLP1 GLP-1 (Incretin Hormone) Insulin ↑ Insulin Secretion Glucagon ↓ Glucagon Secretion Appetite ↓ Appetite GastricEmptying Slowed Gastric Emptying GLP1RA GLP-1 Receptor Agonist (e.g., Semaglutide) GLP1RA->Insulin GLP1RA->Glucagon GLP1RA->Appetite GLP1RA->GastricEmptying

Figure 2: Mechanism of action of GLP-1 Receptor Agonists.

Dual GIP/GLP-1 Receptor Agonists

These drugs, such as tirzepatide, are dual agonists, targeting both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.

Mechanism of Action: By activating both GIP and GLP-1 receptors, these agents are thought to have a synergistic effect on glucose control and weight loss.

Amylin Analogues

Amylin is a hormone co-secreted with insulin that plays a role in glucose homeostasis and appetite regulation. Long-acting amylin analogues like cagrilintide are being investigated for weight management.

Mechanism of Action: Amylin analogues slow gastric emptying, suppress glucagon secretion, and promote satiety.

Head-to-Head Clinical Trial Data Comparison

The following table summarizes key quantitative data from clinical trials of these newer investigational drugs, highlighting their superior efficacy compared to the outcomes suggested by early-phase MCHR1 antagonist studies.

DrugDrug ClassTrial NameMean Baseline Weight (kg)Mean Weight Loss (%)Trial Duration
Semaglutide (B3030467) 2.4 mg GLP-1 RASTEP 1[8][9]~105-14.9%68 weeks
Tirzepatide 15 mg GIP/GLP-1 RASURMOUNT-1[10]104.8-20.9%72 weeks
Cagrilintide 4.5 mg Amylin AnaloguePhase 2[11][12]~106-10.8%26 weeks
Cagrilintide + Semaglutide Amylin Analogue + GLP-1 RAREDEFINE 2[13]~106-15.7%68 weeks

Experimental Protocols: A Look at Trial Design

The robust efficacy of the newer agents is supported by large, well-designed clinical trial programs.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_endpoints Endpoints Inclusion Inclusion Criteria: - BMI ≥30 or ≥27 with comorbidity - History of unsuccessful diet Randomization Randomized, Double-Blind Inclusion->Randomization Exclusion Exclusion Criteria: - Diabetes (for some trials) - Prior bariatric surgery Exclusion->Randomization TreatmentArm Investigational Drug (e.g., Tirzepatide, Semaglutide) - Dose Escalation Randomization->TreatmentArm PlaceboArm Placebo Randomization->PlaceboArm Primary Primary Endpoint: - Percentage change in body weight TreatmentArm->Primary Secondary Secondary Endpoints: - Proportion achieving ≥5%, ≥10%, ≥15% weight loss - Changes in cardiometabolic risk factors TreatmentArm->Secondary PlaceboArm->Primary PlaceboArm->Secondary Lifestyle Lifestyle Intervention (All Arms)

Figure 3: General experimental workflow for recent anti-obesity drug clinical trials.

Example Protocol: SURMOUNT-1 (Tirzepatide)[10]
  • Objective: To assess the efficacy and safety of tirzepatide versus placebo in adults with obesity or overweight without diabetes.

  • Design: Phase 3, multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.

  • Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication.

  • Intervention: Participants were randomized (1:1:1:1) to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to a lifestyle intervention.

  • Primary Endpoints:

    • Mean percentage change in body weight from baseline to week 72.

    • Percentage of participants achieving a weight reduction of ≥5% at week 72.

Example Protocol: STEP 1 (Semaglutide)[8][9]
  • Objective: To evaluate the efficacy and safety of semaglutide versus placebo for weight management in adults with overweight or obesity without diabetes.

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 1,961 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity.

  • Intervention: Participants were randomized (2:1) to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, plus lifestyle intervention.

  • Co-Primary Endpoints:

    • Percentage change in body weight.

    • Weight reduction of at least 5%.

Conclusion

The development of this compound and other MCHR1 antagonists represented a rational, target-based approach to anti-obesity drug discovery. However, this class of drugs was ultimately unsuccessful due to a combination of modest efficacy and safety/tolerability concerns. In stark contrast, the development of incretin-based therapies, including GLP-1 receptor agonists and dual GIP/GLP-1 receptor agonists, has marked a paradigm shift in the pharmacological management of obesity, demonstrating robust and sustained weight loss in large-scale clinical trials. The data presented in this guide underscore the importance of both mechanism of action and clinical trial design in the successful development of novel anti-obesity medications.

References

Safety Operating Guide

Proper Disposal of NGD-4715: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for NGD-4715, a selective and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist.

This compound is identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following procedures is critical to mitigate risks to personnel and the environment.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste. The primary directive for its disposal is to transfer it to an approved waste disposal plant.[1] Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., harmful, dangerous for the environment).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Provide them with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Hazard and Precautionary Data

The following table summarizes the key hazard information for this compound.

Hazard StatementPrecautionary Statements
H302: Harmful if swallowed. [1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] P330: Rinse mouth.[1]
H410: Very toxic to aquatic life with long lasting effects. [1]P273: Avoid release to the environment.[1] P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the use of this compound are not publicly available in the provided search results. As an investigational compound for the treatment of obesity, specific methodologies would be proprietary to the developing entities.[2][3]

This compound functions as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[2][3] The signaling pathway of MCHR1 is complex and involves G-protein-coupled mechanisms that ultimately influence appetite and energy balance. A detailed diagram of this specific pathway as modulated by this compound is not available in the public domain.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid & Liquid) collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container Clearly ('Hazardous Waste', 'this compound') collect->label_container store Store in Secure, Ventilated Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup document Document Disposal (Amount, Date) pickup->document end Dispose at Approved Waste Disposal Plant document->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling NGD-4715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for NGD-4715, a selective and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key safety considerations are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through ingestion, inhalation, or skin contact. The following PPE is required:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2][3] For tasks with a splash hazard, such as preparing solutions or transferring the compound, safety goggles and a face shield must be worn.[2]

  • Hand Protection: Disposable nitrile gloves are required for all handling procedures.[2][3] For extended contact or when handling higher concentrations, double gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be changed immediately if contaminated.[2]

  • Protective Clothing: A standard laboratory coat is required to protect clothing and skin from potential contamination.[2][3][4] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the powdered form of the compound, a properly fitted respirator (e.g., N95 or higher) is necessary.[5] All work with powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring compliance with safety regulations.

Experimental Workflow:

The following diagram outlines the standard operating procedure for working with this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_weigh Weigh this compound in ventilated enclosure prep_setup->prep_weigh prep_solution Prepare solutions in fume hood prep_weigh->prep_solution exp_conduct Conduct experiment with appropriate controls prep_solution->exp_conduct exp_transport Transport compound in sealed, labeled containers exp_conduct->exp_transport cleanup_decontaminate Decontaminate work surfaces exp_transport->cleanup_decontaminate cleanup_ppe Remove and dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of waste in labeled hazardous waste container cleanup_ppe->cleanup_waste

Standard operational workflow for handling this compound.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.[1][6]

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.[6] Hazardous pharmaceutical waste is typically collected in black containers.[7]

  • Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash.[7][8] Its high aquatic toxicity poses a significant environmental risk.[1]

  • Waste Removal: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[6][9]

Emergency Response Protocols

In the event of accidental exposure, immediate and appropriate first aid is critical.

Emergency Protocol for Accidental Exposure:

The following diagram outlines the immediate steps to take in case of an emergency.

This compound Emergency Response cluster_exposure Accidental Exposure cluster_response Immediate Response exposure_skin Skin Contact response_skin Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. exposure_skin->response_skin exposure_eye Eye Contact response_eye Flush eyes immediately with large amounts of water for at least 15 minutes. Remove contact lenses if present. exposure_eye->response_eye exposure_swallow Ingestion response_swallow Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. exposure_swallow->response_swallow response_seek_medical Seek immediate medical attention for all exposure routes. response_skin->response_seek_medical response_eye->response_seek_medical response_swallow->response_seek_medical

Emergency response protocol for accidental exposure to this compound.

First Aid Measures:

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Have the person rinse their mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGD-4715
Reactant of Route 2
Reactant of Route 2
NGD-4715

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.